molecular formula C23H33ClN2O3 B10860342 Retezorogant CAS No. 1950570-48-5

Retezorogant

Cat. No.: B10860342
CAS No.: 1950570-48-5
M. Wt: 421.0 g/mol
InChI Key: NVHZEOLMCJUIID-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Retezorogant is a useful research compound. Its molecular formula is C23H33ClN2O3 and its molecular weight is 421.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1950570-48-5

Molecular Formula

C23H33ClN2O3

Molecular Weight

421.0 g/mol

IUPAC Name

3-[(6S)-6-[3-chloro-4-(3,3-dimethylbutyl)phenyl]-6-methyl-2-oxo-5-propan-2-yl-1H-pyrimidin-3-yl]propanoic acid

InChI

InChI=1S/C23H33ClN2O3/c1-15(2)18-14-26(12-10-20(27)28)21(29)25-23(18,6)17-8-7-16(19(24)13-17)9-11-22(3,4)5/h7-8,13-15H,9-12H2,1-6H3,(H,25,29)(H,27,28)/t23-/m0/s1

InChI Key

NVHZEOLMCJUIID-QHCPKHFHSA-N

Isomeric SMILES

CC(C)C1=CN(C(=O)N[C@@]1(C)C2=CC(=C(C=C2)CCC(C)(C)C)Cl)CCC(=O)O

Canonical SMILES

CC(C)C1=CN(C(=O)NC1(C)C2=CC(=C(C=C2)CCC(C)(C)C)Cl)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on Emerging Therapeutic Targets for Autoimmune Disease: RORγt and EP4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's original request specified "Retezorogant for autoimmune disease research." However, publicly available scientific literature and pharmacological databases consistently identify this compound as a Retinoid-related Orphan Receptor gamma (RORγ) antagonist, not an EP4 receptor antagonist. This guide has been structured to address this discrepancy by first providing a comprehensive overview of RORγ antagonists, including this compound's designated class, and then separately discussing the role of EP4 receptor antagonists in autoimmune disease research, which may have been the user's underlying interest. Due to the limited specific public data on this compound, this guide utilizes data from other well-researched RORγ antagonists as representative examples of its class.

Introduction

The landscape of autoimmune disease treatment is rapidly evolving, with a shift from broad immunosuppressants to targeted therapies aimed at specific molecular pathways that drive pathology. Two such pathways gaining significant attention are those governed by the Retinoid-related Orphan Receptor gamma t (RORγt) and the Prostaglandin E2 Receptor 4 (EP4). This technical guide provides an in-depth exploration of these two targets, summarizing preclinical and clinical data, detailing key experimental methodologies, and visualizing the core signaling pathways.

Part 1: this compound and the RORγt Antagonist Class in Autoimmune Disease

This compound is a potent and selective antagonist of RORγ, a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells.[1][2][3] Th17 cells are critical mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, primarily through their production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][4]

Mechanism of Action: RORγt Antagonism

RORγt is considered the master transcription factor for Th17 cell lineage commitment. Upon activation by endogenous ligands, such as certain cholesterol metabolites, RORγt binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R. This action recruits coactivators and initiates the transcription of these pro-inflammatory genes.

RORγt antagonists, also referred to as inverse agonists, function by binding to the ligand-binding domain of RORγt. This binding event prevents the recruitment of transcriptional coactivators and can promote the recruitment of corepressors, thereby inhibiting RORγt-mediated gene transcription. The ultimate effect is a reduction in Th17 cell differentiation and a significant decrease in the production of IL-17 and other key inflammatory cytokines.

Signaling Pathway: RORγt in Th17 Differentiation

The differentiation of naive T cells into Th17 cells is driven by a specific cytokine milieu, primarily TGF-β and IL-6. This leads to the activation of the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then drives the characteristic Th17 genetic program.

References

Retezorogant: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retezorogant is a potent and selective antagonist of the Retinoid-related Orphan Receptor Gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are implicated in the pathogenesis of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development. The document details the mechanism of action, synthesis protocol based on patent literature, and methodologies for key experimental evaluations.

Introduction

Retinoid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of pro-inflammatory Th17 cells, which are major contributors to the pathology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. RORγ exists in two isoforms, RORγ1 and RORγt (a thymus-specific isoform), with RORγt being the master regulator of Th17 cell differentiation. Upon activation, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including those encoding for interleukin-17A (IL-17A), IL-17F, and other pro-inflammatory cytokines. The discovery of small molecule antagonists of RORγ represents a promising therapeutic strategy for the treatment of Th17-mediated autoimmune diseases.

This compound has been identified as a RORγ antagonist.[1] Its chemical synthesis is described in patent WO2016093342 A1, which covers a series of dihydropyrimidine-2-one compounds.[1] The IUPAC name for this compound is (S)-3-(4-(3-chloro-4-(3,3-dimethylbutyl)phenyl)-5-isopropyl-4-methyl-2-oxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid.

Mechanism of Action: RORγ Signaling Pathway

This compound functions by antagonizing the activity of RORγt, thereby inhibiting the production of pro-inflammatory cytokines by Th17 cells. The signaling pathway leading to Th17 cell differentiation and function is complex and involves several key cytokines and transcription factors.

RORg_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-b TGF-b TGF-bR TGF-bR TGF-b->TGF-bR Binds IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R Binds IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds SMADs SMADs TGF-bR->SMADs Activates STAT3 STAT3 IL-6R->STAT3 Activates IL-23R->STAT3 Activates RORgt RORgt SMADs->RORgt Induces expression STAT3->RORgt Induces expression DNA DNA RORgt->DNA Binds to ROREs IL-17_mRNA IL-17_mRNA DNA->IL-17_mRNA Transcription This compound This compound This compound->RORgt Inhibits

Caption: RORγ Signaling Pathway in Th17 Cells.

Synthesis of this compound

The synthesis of this compound is based on the general principles of the Biginelli reaction, a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones. The specific details for the synthesis of this compound are outlined in patent WO2016093342 A1. The following is a representative synthetic scheme.

General Synthetic Workflow

Synthesis_Workflow Start Start Aldehyde Substituted Benzaldehyde Start->Aldehyde Beta-Ketoester Beta-Ketoester Start->Beta-Ketoester Urea_Derivative Urea Derivative Start->Urea_Derivative Biginelli_Reaction Biginelli Reaction Aldehyde->Biginelli_Reaction Beta-Ketoester->Biginelli_Reaction Urea_Derivative->Biginelli_Reaction Dihydropyrimidinone Dihydropyrimidinone Core Biginelli_Reaction->Dihydropyrimidinone Alkylation N-Alkylation Dihydropyrimidinone->Alkylation Retezorogant_Ester This compound Ester Alkylation->Retezorogant_Ester Hydrolysis Ester Hydrolysis Retezorogant_Ester->Hydrolysis This compound This compound Hydrolysis->this compound Purification Purification This compound->Purification End End Purification->End

Caption: General Synthetic Workflow for this compound.
Experimental Protocol (Representative)

The following protocol is a generalized representation based on the Biginelli reaction for the synthesis of dihydropyrimidinone scaffolds, as would be applied to the synthesis of this compound.

Step 1: Synthesis of the Dihydropyrimidinone Core

  • To a solution of the appropriately substituted benzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add the β-ketoester (1 equivalent) and the urea derivative (1.5 equivalents).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent and dry under vacuum to yield the dihydropyrimidinone core.

Step 2: N-Alkylation

  • Dissolve the dihydropyrimidinone core (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile).

  • Add a base (e.g., potassium carbonate or sodium hydride) (1.2 equivalents) and stir the mixture at room temperature.

  • Add the appropriate alkylating agent (e.g., ethyl 3-bromopropanoate) (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 3: Ester Hydrolysis

  • Dissolve the crude ester in a mixture of a suitable solvent (e.g., tetrahydrofuran or methanol) and water.

  • Add a base (e.g., lithium hydroxide or sodium hydroxide) (2-3 equivalents).

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield crude this compound.

Step 4: Purification

  • Purify the crude this compound by recrystallization from a suitable solvent system or by column chromatography on silica gel to obtain the final product of high purity.

Biological Evaluation

The biological activity of this compound as a RORγ antagonist is evaluated through a series of in vitro assays.

Experimental Workflow for Biological Evaluation

Bio_Evaluation_Workflow Start Start Binding_Assay RORγ Binding Assay (e.g., TR-FRET) Start->Binding_Assay Reporter_Assay Cell-Based Reporter Gene Assay Binding_Assay->Reporter_Assay Th17_Differentiation Th17 Differentiation Assay Reporter_Assay->Th17_Differentiation Cytokine_Measurement IL-17 Measurement (e.g., ELISA) Th17_Differentiation->Cytokine_Measurement Data_Analysis Data Analysis (IC50, Ki) Cytokine_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Biological Evaluation of this compound.
Key Experimental Protocols

4.2.1. RORγ Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the RORγ ligand-binding domain (LBD).

  • Prepare a reaction mixture containing the RORγ LBD, a fluorescently labeled RORγ ligand (tracer), and a terbium-labeled anti-GST antibody in an appropriate assay buffer.

  • Add serial dilutions of this compound or a control compound to the wells of a microplate.

  • Add the reaction mixture to the wells.

  • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measure the TR-FRET signal using a plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the tracer binding.

4.2.2. Cell-Based Reporter Gene Assay

This assay measures the ability of a compound to inhibit RORγ-mediated transcription.

  • Use a cell line (e.g., HEK293) that is co-transfected with an expression vector for the RORγ LBD fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

  • Seed the cells in a microplate and treat them with serial dilutions of this compound or a control compound.

  • Incubate the cells for a specified period.

  • Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of RORγ transcriptional activity.

  • Calculate the IC50 value.

4.2.3. Th17 Differentiation Assay

This assay assesses the effect of a compound on the differentiation of naive CD4+ T cells into Th17 cells.

  • Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

  • Culture the cells in the presence of Th17-polarizing cytokines (e.g., TGF-β, IL-6, IL-23) and anti-IFN-γ and anti-IL-4 antibodies.

  • Treat the cells with serial dilutions of this compound or a control compound.

  • After several days of culture, stimulate the cells and then stain them intracellularly for IL-17A.

  • Analyze the percentage of IL-17A-producing cells by flow cytometry. A decrease in the percentage of IL-17A-positive cells indicates inhibition of Th17 differentiation.

  • Alternatively, measure the concentration of IL-17A in the culture supernatant by ELISA.

Quantitative Data

Specific quantitative data for this compound, such as IC50 and Ki values, are not extensively available in the public domain at this time. The primary source of information is the patent literature, which establishes the compound's activity as a RORγ antagonist but may not provide detailed pharmacological data. For the purpose of this guide, the following table presents typical ranges for potent RORγ antagonists found in the scientific literature.

Parameter Assay Type Typical Value Range for Potent RORγ Antagonists
IC50 RORγ Ligand Binding Assay (TR-FRET)1 - 100 nM
IC50 Cell-Based Reporter Gene Assay10 - 500 nM
IC50 Th17 Differentiation (IL-17A production)50 - 1000 nM
Ki Calculated from IC50Dependent on assay conditions

Conclusion

This compound is a promising RORγ antagonist with the potential for the treatment of Th17-mediated autoimmune diseases. This technical guide has provided an in-depth overview of its discovery, synthesis, and biological evaluation. The synthesis is achievable through a modified Biginelli reaction, and its antagonist activity can be confirmed through a series of well-established in vitro assays. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this compound.

References

The Nexus of Immunity and Inflammation: A Technical Guide to Preclinical RORγt Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Retinoid-related Orphan Receptor gamma t (RORγt) has emerged as a pivotal therapeutic target for a spectrum of autoimmune and inflammatory diseases. As the master transcriptional regulator of T helper 17 (Th17) cells, RORγt orchestrates the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Dysregulation of the RORγt/Th17 axis is a key pathogenic driver in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, the development of small molecule inhibitors of RORγt represents a promising frontier in immunomodulatory drug discovery. This in-depth technical guide provides a comprehensive overview of the preclinical landscape of RORγt inhibitors, detailing their mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for their evaluation. Visualizations of the core signaling pathway and a typical screening cascade are also presented to facilitate a deeper understanding of this therapeutic modality.

The RORγt Signaling Pathway and Therapeutic Rationale

RORγt, a nuclear receptor, is indispensable for the differentiation of naïve CD4+ T cells into the Th17 lineage.[1] This process is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). These cytokines activate the STAT3 signaling pathway, which in turn induces the expression of RORγt.[2] Once expressed, RORγt, in concert with other transcription factors, binds to ROR response elements (ROREs) in the promoter regions of target genes, driving the transcription of key pro-inflammatory cytokines including IL-17A, IL-17F, and IL-22, as well as the IL-23 receptor (IL-23R).[3][4] The IL-23/IL-17 axis is a critical feed-forward loop in chronic inflammation, making RORγt a highly attractive target for therapeutic intervention.

RORγt inhibitors function primarily as inverse agonists or antagonists. Inverse agonists bind to the ligand-binding domain (LBD) of RORγt and promote the recruitment of co-repressors while displacing co-activators, thereby actively repressing gene transcription. Antagonists, on the other hand, competitively block the binding of putative endogenous ligands or co-activators, thus preventing transcriptional activation. The therapeutic goal of these inhibitors is to dampen the inflammatory cascade driven by Th17 cells.

RORgamma_Signaling_Pathway cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_R TGF-β Receptor TGF-beta->TGF-beta_R IL-6 IL-6 IL-6_R IL-6 Receptor IL-6->IL-6_R IL-23 IL-23 IL-23_R IL-23 Receptor IL-23->IL-23_R STAT3 STAT3 TGF-beta_R->STAT3 IL-6_R->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 RORgt_gene RORC Gene pSTAT3->RORgt_gene RORgt_mRNA RORγt mRNA RORgt_gene->RORgt_mRNA RORgt_protein RORγt Protein RORgt_mRNA->RORgt_protein RORgt_protein->RORgt_protein Co-repressors Co-repressors RORgt_protein->Co-repressors IL-17_gene IL-17 Gene RORgt_protein->IL-17_gene IL-22_gene IL-22 Gene RORgt_protein->IL-22_gene IL-23R_gene IL-23R Gene RORgt_protein->IL-23R_gene Co-activators Co-activators Co-activators->RORgt_protein IL-17_mRNA IL-17_mRNA IL-17_gene->IL-17_mRNA Transcription IL-22_mRNA IL-22_mRNA IL-22_gene->IL-22_mRNA Transcription IL-23R_mRNA IL-23R_mRNA IL-23R_gene->IL-23R_mRNA Transcription RORgt_Inhibitor RORγt Inhibitor RORgt_Inhibitor->RORgt_protein RORgt_Inhibitor->Co-activators IL-17_protein IL-17 IL-17_mRNA->IL-17_protein Translation IL-22_protein IL-22 IL-22_mRNA->IL-22_protein Translation IL-23R_mRNA->IL-23_R Translation

RORγt Signaling Pathway in Th17 Cell Differentiation.

Preclinical Data Summary of RORγt Inhibitors

The preclinical development of RORγt inhibitors has yielded a wealth of data from both in vitro and in vivo studies. A number of compounds have demonstrated potent and selective inhibition of RORγt activity, leading to the suppression of IL-17 production and amelioration of disease in animal models. The following tables summarize key quantitative data for selected preclinical RORγt inhibitors.

Table 1: In Vitro Activity of Preclinical RORγt Inhibitors

CompoundAssay TypeTargetIC50 / EC50 (nM)Reference
JNJ-61803534 RORγt 1-hybrid reporter assayHuman RORγt9.6 ± 6[5]
Human Th17 differentiation (IL-17A)Human CD4+ T cells19
Human Th17 differentiation (IL-17F)Human CD4+ T cells22
Human Th17 differentiation (IL-22)Human CD4+ T cells27
Human whole blood (IL-17A)Human whole blood230 ± 110
SHR168442 RORγt-GAL4 reporter assayHuman RORγt29
Human Th17 differentiationHuman Th17 cells13
IL-17 gene transcription-15
IL-17 cytokine productionHuman PBMCs20
Compound 1 (Novartis) TR-FRET co-activator displacementHuman RORγt-LBD11
Th17 polarization (IL-17A)Human CD4+ T cells92
Rat Th17 polarization (IL-17A)Rat CD4+ T cells330
Human whole blood (IL-17A)Human whole blood134
A213 Human Th17 differentiationHuman Th17 cells4
GSK805 In vitro efficacy-62

Table 2: In Vivo Efficacy of Preclinical RORγt Inhibitors

CompoundAnimal ModelDosing RegimenKey Efficacy ReadoutReference
JNJ-61803534 Mouse Collagen-Induced Arthritis (CIA)Oral, dose-dependent~90% maximum inhibition of clinical score
Mouse Imiquimod-Induced Skin InflammationOral, dose-dependentSignificant inhibition of disease score and RORγt-regulated gene expression
A213 Mouse IL-23-Induced PsoriasisOral, 30-300 mg/kgReduced skin inflammation
K5.Stat3C Transgenic Mouse PsoriasisOral, 30-300 mg/kgReduced skin inflammation
Compound 1 (Novartis) Rat Antigen-Induced Arthritis (AiA)OralAttenuation of knee swelling response and inhibition of IL-17A production
TMP778 Mouse Experimental Autoimmune Uveitis (EAU)Not specifiedSuppression of EAU development

Key Experimental Protocols

The preclinical evaluation of RORγt inhibitors involves a cascade of biochemical, cellular, and in vivo assays. Below are detailed methodologies for key experiments.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the ability of a test compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a co-activator peptide.

Materials:

  • GST-tagged RORγt-LBD

  • Terbium (Tb)-labeled anti-GST antibody (donor)

  • Fluorescein-labeled co-activator peptide (e.g., from RIP140 or SRC1) (acceptor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.1% BSA, 1 mM DTT)

  • Test compounds and a known RORγt inhibitor (positive control)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of test compounds and controls in DMSO.

  • In a 384-well plate, add a small volume (e.g., 200 nL) of the compound dilutions.

  • Prepare a mixture of GST-RORγt-LBD and Tb-anti-GST antibody in assay buffer and add to the wells.

  • Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for antibody-protein binding.

  • Add the fluorescein-labeled co-activator peptide to all wells.

  • Incubate for a further period (e.g., 60 minutes) at room temperature to allow for protein-peptide interaction to reach equilibrium.

  • Read the plate on a TR-FRET reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for Terbium) and ~520 nm (for Fluorescein) after a time delay (e.g., 100 µs).

  • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) and determine the IC50 values for the test compounds.

Cellular Assay: Human Th17 Cell Differentiation

This assay assesses the ability of a compound to inhibit the differentiation of naïve CD4+ T cells into IL-17-producing Th17 cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naïve CD4+ T cell isolation kit

  • T cell activation/expansion kit (e.g., anti-CD3/CD28 beads)

  • RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics

  • Th17 polarizing cytokines: TGF-β1, IL-6, IL-1β, IL-23

  • Neutralizing antibodies: anti-IFN-γ, anti-IL-4

  • Test compounds and a known RORγt inhibitor

  • 96-well cell culture plates

  • ELISA kit for human IL-17A

Procedure:

  • Isolate naïve CD4+ T cells from human PBMCs according to the manufacturer's protocol.

  • Plate the naïve CD4+ T cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Add T cell activation beads to each well.

  • Prepare a Th17 polarizing cytokine cocktail containing TGF-β1, IL-6, IL-1β, IL-23, anti-IFN-γ, and anti-IL-4 in culture medium.

  • Add the test compounds at various concentrations to the designated wells.

  • Add the Th17 polarizing cytokine cocktail to all wells except for the unstimulated control.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • After the incubation period, collect the cell culture supernatants.

  • Quantify the concentration of IL-17A in the supernatants using an ELISA kit.

  • Determine the IC50 values of the test compounds for the inhibition of IL-17A production.

In Vivo Model: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This model is widely used to evaluate the efficacy of anti-inflammatory compounds in a psoriasis-like setting.

Materials:

  • C57BL/6 mice (female, 8-10 weeks old)

  • Imiquimod cream (5%)

  • Vehicle control cream

  • Test compound formulated for topical or oral administration

  • Calipers for measuring ear thickness

  • Psoriasis Area and Severity Index (PASI) scoring system

Procedure:

  • Acclimatize the mice for at least one week.

  • On day 0, shave the dorsal skin of the mice.

  • Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to a defined area of the shaved back and/or ear for 5-7 consecutive days.

  • Administer the test compound either topically or orally, starting from day 0 (prophylactic) or a few days after imiquimod application (therapeutic).

  • Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness.

  • Score the severity of the skin inflammation using a modified PASI score.

  • Measure ear thickness daily using calipers.

  • At the end of the study, collect skin and spleen samples for histological analysis and cytokine measurements (e.g., IL-17, IL-23 via qPCR or ELISA).

  • Compare the treatment groups to the vehicle control group to assess the efficacy of the RORγt inhibitor.

Preclinical Screening Cascade for RORγt Inhibitors

The discovery and development of RORγt inhibitors typically follows a structured screening cascade to identify and characterize promising lead compounds.

Screening_Cascade HTS High-Throughput Screening (e.g., TR-FRET, AlphaScreen) Hit_Confirmation Hit Confirmation & Potency (IC50 Determination) HTS->Hit_Confirmation Selectivity_Assays Selectivity Assays (vs. RORα, RORβ, other NRs) Hit_Confirmation->Selectivity_Assays Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization Cellular_Assays Cellular Assays (Th17 Differentiation, Reporter Gene) Selectivity_Assays->Cellular_Assays Selectivity_Assays->Lead_Optimization ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Cellular_Assays->ADME_Tox Cellular_Assays->Lead_Optimization PK_Studies Pharmacokinetic (PK) Studies (in rodents) ADME_Tox->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Models (CIA, EAE, Psoriasis) PK_Studies->In_Vivo_Efficacy In_Vivo_Efficacy->Lead_Optimization Candidate_Selection Candidate Selection In_Vivo_Efficacy->Candidate_Selection

A Typical Preclinical Screening Cascade for RORγt Inhibitors.

Conclusion and Future Perspectives

The development of RORγt inhibitors holds immense promise for the treatment of a wide range of autoimmune and inflammatory diseases. The preclinical data generated to date for several classes of these inhibitors are encouraging, demonstrating potent and selective target engagement that translates to efficacy in relevant animal models. However, challenges remain, including ensuring selectivity against other ROR isoforms and other nuclear receptors to minimize off-target effects, as well as optimizing pharmacokinetic and pharmacodynamic properties for clinical translation. Continued research and development in this area, guided by robust preclinical evaluation as outlined in this guide, will be crucial in realizing the full therapeutic potential of RORγt inhibition. The ongoing clinical trials of several RORγt inhibitors will provide critical insights into their safety and efficacy in human populations, potentially heralding a new era of targeted oral therapies for autoimmune disorders.

References

Retezorogant: An In-Depth Technical Guide to its Therapeutic Potential as a RORγt Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retezorogant (JTE-451) is a small molecule antagonist of the Retinoid-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are pivotal in the pathogenesis of several autoimmune and inflammatory diseases, primarily through their production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). By inhibiting RORγt, this compound aims to suppress the Th17 pathway, thereby reducing inflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, the RORγt signaling pathway, relevant experimental protocols, and available clinical data, to inform further research and development in this therapeutic area.

The RORγt Signaling Pathway and Mechanism of Action of this compound

RORγt is a nuclear receptor that, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes. This binding initiates the transcription of genes crucial for the Th17 cell lineage, most notably IL-17A, IL-17F, IL-21, and IL-22. The differentiation of naïve CD4+ T cells into Th17 cells is driven by a cytokine milieu that includes TGF-β and IL-6, which induce the expression of RORγt. The pathway is further stabilized and amplified by IL-23.

This compound, as a RORγt antagonist, functions by binding to the ligand-binding domain (LBD) of the RORγt protein. This binding event prevents the recruitment of coactivator proteins necessary for transcriptional activation. Consequently, the expression of RORγt-dependent genes, including those encoding for pro-inflammatory cytokines, is downregulated. This targeted suppression of the Th17 pathway forms the basis of this compound's therapeutic potential in autoimmune diseases.

RORgt_Signaling_Pathway RORγt Signaling Pathway in Th17 Cell Differentiation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytokine_production Cytokine Production & Secretion TGFb TGF-β TGFbR TGF-βR TGFb->TGFbR IL6 IL-6 IL6R IL-6R IL6->IL6R IL23 IL-23 IL23R IL-23R IL23->IL23R RORgt_gene RORγt Gene TGFbR->RORgt_gene Induces Transcription STAT3 STAT3 IL6R->STAT3 Activates IL23R->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->RORgt_gene Induces Transcription RORgt_protein RORγt Protein RORgt_gene->RORgt_protein Transcription & Translation IL17_gene IL-17 Gene RORgt_protein->IL17_gene Binds to RORE, Activates Transcription IL17_mRNA IL-17 mRNA IL17_gene->IL17_mRNA Transcription IL17_protein IL-17 Protein IL17_mRNA->IL17_protein Translation This compound This compound This compound->RORgt_protein Inhibits Inflammation Inflammation

RORγt Signaling Pathway

Quantitative Data

While specific IC50 and Ki values for this compound are not publicly available, data from a Phase II clinical trial (NCT03832738) in patients with moderate to severe plaque psoriasis provide insight into its clinical activity.[1] Additionally, for comparative purposes, the potencies of other RORγt inhibitors are presented below. It is crucial to note that this data is not directly for this compound but for other molecules targeting RORγt.

Table 1: Clinical Trial Results for this compound in Plaque Psoriasis [1]

Treatment GroupPrimary Endpoint (PASI75 at Week 16)
This compound 400 mg twice daily22%
Placebo7.8%

PASI75: Psoriasis Area and Severity Index 75% reduction.

Table 2: Potency of Various RORγt Inhibitors (for comparative purposes)

CompoundAssay TypeIC50 (nM)Reference
Cpd 1TR-FRET (RORγt-LBD)19[2]
Cpd 1Th17 Differentiation (human CD4+ T-cells)56[2]
Cpd 1RORγt-dependent IL-17A secretion (HUT78 cells)60[2]
TMP778RORγt reporter assay17
S18-000003RORγt-GAL4 promoter reporter assay29
S18-000003Human Th17 differentiation13

Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model

This model is widely used to evaluate the in vivo efficacy of anti-psoriatic compounds.

Objective: To induce a psoriasis-like skin inflammation in mice and assess the therapeutic effect of this compound.

Methodology:

  • Animal Model: BALB/c or C57BL/6 mice are typically used.

  • Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and/or right ear of the mice for 5-7 consecutive days.

  • Treatment: this compound, formulated in a suitable vehicle, is administered orally or topically to the treatment group of mice, typically starting from the first day of imiquimod application. A vehicle control group receives the vehicle alone.

  • Evaluation:

    • Macroscopic Scoring: The severity of skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI). Erythema (redness), scaling, and thickness of the skin are scored on a scale of 0 to 4.

    • Skin Thickness Measurement: Ear and/or back skin thickness is measured daily using a caliper.

    • Histological Analysis: At the end of the experiment, skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.

    • Cytokine Analysis: Skin samples can be homogenized to measure the levels of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22 using ELISA or qPCR.

Th17 Cell Differentiation Assay

This in vitro assay is crucial for determining the direct inhibitory effect of this compound on the differentiation of Th17 cells.

Objective: To assess the ability of this compound to inhibit the differentiation of naïve CD4+ T cells into Th17 cells.

Methodology:

  • Isolation of Naïve CD4+ T cells: Naïve CD4+ T cells are isolated from the spleens and lymph nodes of mice or from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Cell Culture and Differentiation:

    • Isolated naïve CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.

    • The culture medium is supplemented with a Th17-polarizing cytokine cocktail, typically including recombinant human/mouse IL-6 and TGF-β. IL-23 may also be added to stabilize the Th17 phenotype.

    • This compound, at various concentrations, is added to the culture medium at the beginning of the differentiation process. A DMSO vehicle control is also included.

  • Analysis of Th17 Differentiation: After 3-5 days of culture, the differentiation of Th17 cells is assessed by:

    • Intracellular Cytokine Staining: Cells are stimulated with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for a few hours. Subsequently, the cells are fixed, permeabilized, and stained with a fluorescently labeled anti-IL-17A antibody. The percentage of IL-17A-producing CD4+ T cells is then quantified by flow cytometry.

    • ELISA: The concentration of IL-17A secreted into the culture supernatant is measured by ELISA.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the binding affinity of this compound to the RORγt ligand-binding domain.

Objective: To measure the ability of this compound to disrupt the interaction between the RORγt LBD and a coactivator peptide.

Methodology:

  • Assay Components:

    • Recombinant RORγt Ligand-Binding Domain (LBD), often tagged with an epitope such as GST or His-tag.

    • A fluorescently labeled coactivator peptide (e.g., from SRC1/NCoA-1) that is known to bind to the RORγt LBD.

    • A terbium (Tb)-labeled antibody that specifically binds to the tag on the RORγt LBD. Terbium acts as the FRET donor.

    • The fluorescent label on the coactivator peptide (e.g., fluorescein) acts as the FRET acceptor.

  • Assay Procedure:

    • The RORγt LBD, Tb-labeled antibody, and fluorescently labeled coactivator peptide are incubated together in a microplate well.

    • In the absence of an inhibitor, the coactivator peptide binds to the RORγt LBD, bringing the terbium donor and the fluorescent acceptor in close proximity, resulting in a high FRET signal.

    • This compound, at varying concentrations, is added to the wells.

  • Data Acquisition and Analysis:

    • The plate is read on a TR-FRET-compatible plate reader. The FRET signal is measured as the ratio of the acceptor emission to the donor emission.

    • The binding of this compound to the RORγt LBD disrupts the interaction with the coactivator peptide, leading to a decrease in the FRET signal.

    • The IC50 value, which represents the concentration of this compound required to inhibit 50% of the RORγt-coactivator interaction, is calculated from the dose-response curve.

Therapeutic Potential and Future Directions

This compound, by targeting the master regulator of Th17 cells, represents a promising therapeutic approach for a range of autoimmune and inflammatory conditions where the IL-17 pathway plays a pathogenic role. These include psoriasis, psoriatic arthritis, ankylosing spondylitis, and potentially inflammatory bowel disease.

The clinical data from the Phase II trial in psoriasis demonstrated a therapeutic signal for oral this compound, although the efficacy was modest. A subsequent Phase 2a study of a topical formulation of this compound did not show a statistically significant benefit over placebo. The development of the oral formulation for autoimmune diseases was reportedly terminated.

The challenges for RORγt inhibitors include achieving a therapeutic window that balances efficacy with potential on-target and off-target side effects. RORγt is also involved in thymocyte development, raising potential concerns about long-term immunosuppression.

Future research should focus on:

  • Optimizing the delivery and formulation of RORγt inhibitors to maximize efficacy and minimize systemic exposure where local treatment is desired.

  • Further elucidating the long-term safety profile of RORγt inhibition.

  • Exploring the potential of this compound and other RORγt antagonists in other Th17-mediated diseases.

References

Retezorogant and its Impact on IL-17 Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retezorogant is a potent and selective antagonist of the Retinoid-related Orphan Receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By inhibiting RORγ, this compound effectively suppresses the production of the pro-inflammatory cytokine Interleukin-17 (IL-17), a central mediator in the pathogenesis of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on IL-17 production, and the experimental methodologies used to characterize its activity. While specific preclinical data for this compound is primarily detailed within patent literature, this guide leverages data from analogous RORγ antagonists to illustrate the expected biological effects and the experimental frameworks used for their evaluation.

Introduction: The RORγ-Th17-IL-17 Axis

The discovery of Th17 cells as a distinct lineage of CD4+ T helper cells, characterized by their production of IL-17, has revolutionized our understanding of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation of these pathogenic Th17 cells is critically dependent on the transcription factor RORγt, an isoform of RORγ[1]. RORγt binds to the promoter regions of genes encoding IL-17A and IL-17F, driving their transcription and the subsequent inflammatory cascade.

This compound, identified as a RORγ antagonist, directly interferes with this pathway[2]. As an antagonist (or inverse agonist), it binds to the ligand-binding domain of RORγ, preventing the recruitment of coactivator proteins necessary for gene transcription. This leads to a significant reduction in IL-17 production, thereby ameliorating the inflammatory response. The therapeutic strategy of targeting RORγ has been validated by the clinical success of monoclonal antibodies that neutralize IL-17 or its receptor[1][3]. Small molecule inhibitors like this compound offer the potential for oral or topical administration, providing a significant advantage over injectable biologics.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the ligand-binding domain of the RORγ nuclear receptor. This inhibition disrupts the transcriptional machinery essential for Th17 cell differentiation and effector function.

Figure 1. Mechanism of Action of this compound.

Quantitative Impact on IL-17 Production

The efficacy of RORγ antagonists is quantified through a series of in vitro and ex vivo assays. While specific data for this compound is found in patent WO2016093342 A1, the following table summarizes representative data from other well-characterized RORγ antagonists to illustrate the typical potency and cellular activity.

CompoundAssay TypeTargetPotency (IC50/EC50)Cell SystemReference
GSK2981278 RORγ Inverse Agonist ActivityRORγ19 nM (EC50)HEK293 Cells[4]
IL-17A ProductionEndogenous RORγt4.3 nM (IC50)Human CD4+ T-cells
A213 Luciferase Reporter AssayRORγt~30 nM (IC50)Reporter Cell Line
IL-17A ProductionEndogenous RORγt~100 nM (IC50)Mouse Splenocytes
SHR168442 IL-17A Gene TranscriptionRORγt1.2 nM (IC50)Jurkat Cells
IL-17A SecretionEndogenous RORγt2.5 nM (IC50)Human Whole Blood

Key Experimental Protocols

The characterization of RORγ antagonists like this compound involves a standardized set of assays to determine potency, selectivity, and functional effects on immune cells.

In Vitro Assays

a) RORγ Ligand Binding Assay:

  • Objective: To determine the affinity of the compound for the RORγ ligand-binding domain (LBD).

  • Methodology: A competitive binding assay is typically used, employing a radiolabeled or fluorescently tagged known RORγ ligand. The assay measures the ability of the test compound (e.g., this compound) to displace the labeled ligand from the purified recombinant RORγ LBD. The result is expressed as an IC50 value.

b) Th17 Cell Differentiation and IL-17A Production Assay:

  • Objective: To assess the functional impact of the compound on the differentiation of naive T-cells into Th17 cells and their subsequent IL-17A production.

  • Methodology:

    • Isolate naive CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

    • Culture the cells under Th17-polarizing conditions (typically including anti-CD3/CD28 antibodies, IL-6, TGF-β, and IL-23).

    • Treat the cultures with a dose range of the RORγ antagonist.

    • After a period of incubation (typically 3-5 days), the supernatant is collected and the concentration of IL-17A is measured by ELISA.

    • The cells can also be analyzed by flow cytometry for intracellular IL-17A expression.

    • The IC50 for inhibition of IL-17A production is then calculated.

cluster_workflow Th17 Differentiation Assay Workflow cluster_analysis Analysis start Isolate Naive CD4+ T-cells culture Culture under Th17 polarizing conditions start->culture treat Treat with this compound (dose-response) culture->treat incubate Incubate for 3-5 days treat->incubate elisa Measure IL-17A in supernatant (ELISA) incubate->elisa facs Intracellular IL-17A staining (Flow Cytometry) incubate->facs end Calculate IC50 elisa->end facs->end

Figure 2. Workflow for Th17 Differentiation and IL-17A Production Assay.
In Vivo Animal Models

a) Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model:

  • Objective: To evaluate the in vivo efficacy of a topically or orally administered RORγ antagonist in a model that recapitulates key features of psoriasis.

  • Methodology:

    • Daily topical application of imiquimod cream to the shaved back and/or ear of mice (e.g., C57BL/6 or BALB/c strains) for 5-7 consecutive days. IMQ activates Toll-like receptor 7 (TLR7), inducing an IL-23/IL-17-driven inflammatory response.

    • The test compound is administered daily, either topically to the inflamed area or systemically (e.g., oral gavage).

    • Disease severity is monitored daily by scoring erythema (redness), scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).

    • At the end of the study, skin and lymph node tissues are harvested for analysis of IL-17A levels (by qPCR or ELISA) and for histological examination of epidermal thickening (acanthosis) and immune cell infiltration.

b) IL-23 Injection Model:

  • Objective: To directly assess the compound's ability to inhibit the downstream effects of IL-23, a key cytokine in the IL-17 pathway.

  • Methodology:

    • Intradermal injections of recombinant IL-23 into the mouse ear for several consecutive days.

    • This induces a rapid and robust RORγt-dependent inflammatory response, including ear swelling and IL-17A production.

    • The RORγ antagonist is administered systemically.

    • Efficacy is measured by the reduction in ear thickness and the suppression of IL-17A expression in the ear tissue.

Conclusion and Future Directions

This compound and other RORγ antagonists represent a promising class of therapeutics for the treatment of IL-17-mediated diseases. By directly targeting the master regulator of Th17 cells, these small molecules can effectively shut down the production of pathogenic cytokines. The preclinical data from analogous compounds demonstrate potent inhibition of IL-17 in a variety of relevant in vitro and in vivo models. The future development of RORγ antagonists will likely focus on optimizing selectivity to avoid off-target effects and on developing formulations that allow for targeted delivery to the site of inflammation, such as the skin-restricted compounds currently in development for psoriasis. Further clinical investigation will be crucial to fully elucidate the therapeutic potential and safety profile of this compound and related molecules in patient populations.

References

Retezorogant: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retezorogant is a potent and selective antagonist of the Retinoid-related Orphan Receptor Gamma (RORγ), a key transcription factor implicated in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines. This document provides a comprehensive overview of the molecular structure, properties, and mechanism of action of this compound, based on available scientific literature and patent documentation. It includes a summary of its physicochemical properties, details on its biological activity, and a description of the experimental protocols used for its characterization. Furthermore, this guide presents diagrams of the RORγ signaling pathway and conceptual experimental workflows to provide a deeper understanding of its therapeutic potential.

Molecular Structure and Physicochemical Properties

This compound, identified by the CAS number 1950570-48-5, is a small molecule with the molecular formula C23H33ClN2O3 and a molecular weight of 420.97 g/mol .[1] Its chemical structure is characterized by a dihydropyrimidinone core. The systematic IUPAC name for this compound is (S)-3-(4-(3-chloro-4-(3,3-dimethylbutyl)phenyl)-5-isopropyl-4-methyl-2-oxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name(S)-3-(4-(3-chloro-4-(3,3-dimethylbutyl)phenyl)-5-isopropyl-4-methyl-2-oxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acidMedKoo Biosciences
CAS Number1950570-48-5MedKoo Biosciences
Molecular FormulaC23H33ClN2O3[1]
Molecular Weight420.97 g/mol [1]
SMILES CodeCC(C)C1=CN(CCC(=O)O)C(=O)N[C@]1(C)C2=CC(Cl)=C(C=C2)CCC(C)(C)CMedKoo Biosciences

Mechanism of Action and Biological Activity

This compound functions as a potent and selective antagonist of the RORγ nuclear receptor. RORγ is a critical regulator of Th17 cell differentiation, a subset of T helper cells that play a central role in the pathogenesis of various autoimmune and inflammatory diseases. By binding to the ligand-binding domain of RORγ, this compound inhibits its transcriptional activity, thereby preventing the expression of target genes essential for Th17 cell function, including the pro-inflammatory cytokine Interleukin-17 (IL-17).

While specific quantitative data for this compound's binding affinity (e.g., IC50) and pharmacokinetic profile are not publicly available in detail, its origin from patent WO2016093342 A1 indicates its development as a therapeutic agent targeting RORγ-mediated inflammation.

RORγ Signaling Pathway

The following diagram illustrates the signaling pathway modulated by this compound.

RORg_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-b TGF-b TGF-bR TGF-βR TGF-b->TGF-bR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R SMAD2/3 SMAD2/3 TGF-bR->SMAD2/3 phosphorylates STAT3 STAT3 IL-6R->STAT3 activates IL-23R->STAT3 activates RORg RORγt SMAD2/3->RORg induces expression pSTAT3 pSTAT3 STAT3->pSTAT3 phosphorylation pSTAT3->RORg induces expression DNA ROR-responsive elements RORg->DNA binds to IL-17_Gene IL-17 Gene Transcription DNA->IL-17_Gene This compound This compound This compound->RORg inhibits

RORγ signaling pathway in Th17 cell differentiation.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary and contained within patent literature. However, based on standard methodologies for evaluating RORγ antagonists, the following outlines the likely experimental approaches.

RORγ Ligand Binding Assay (e.g., TR-FRET)

This assay is designed to measure the ability of a compound to displace a known fluorescently labeled ligand from the RORγ ligand-binding domain (LBD).

Conceptual Workflow:

TR_FRET_Workflow cluster_assay_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis RORg_LBD RORγ-LBD (tagged, e.g., GST) Mix Incubate RORγ-LBD, Fluorescent Ligand, Antibody, and this compound RORg_LBD->Mix Fluorescent_Ligand Fluorescent Ligand (e.g., tracer) Fluorescent_Ligand->Mix Antibody Terbium-cryptate labeled anti-tag antibody Antibody->Mix Retezorogant_prep Prepare serial dilutions of this compound Retezorogant_prep->Mix Reader Measure TR-FRET signal on a plate reader Mix->Reader IC50_Calc Calculate IC50 value from dose-response curve Reader->IC50_Calc

Workflow for a TR-FRET based RORγ binding assay.
Cell-Based Reporter Gene Assay

This assay assesses the functional activity of this compound in a cellular context by measuring its ability to inhibit RORγ-mediated gene transcription.

Conceptual Workflow:

Reporter_Assay_Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_incubation2 Incubation cluster_measurement Measurement cluster_analysis2 Data Analysis Cells HEK293T cells Plasmids Transfect with: - RORγ expression vector - Luciferase reporter vector (with ROR response elements) Cells->Plasmids Add_Compound Add serial dilutions of this compound to cells Plasmids->Add_Compound Incubate_Cells Incubate for 24-48 hours Add_Compound->Incubate_Cells Lysis_and_Luciferase Lyse cells and measure luciferase activity Incubate_Cells->Lysis_and_Luciferase IC50_Calc2 Calculate IC50 from luciferase inhibition Lysis_and_Luciferase->IC50_Calc2

Workflow for a cell-based RORγ reporter gene assay.

Conclusion

This compound is a promising RORγ antagonist with a chemical structure optimized for potency and selectivity. Its mechanism of action, centered on the inhibition of the RORγ-Th17-IL-17 axis, positions it as a potential therapeutic agent for a range of autoimmune and inflammatory disorders. Further disclosure of preclinical and clinical data will be crucial in fully elucidating its therapeutic profile and potential clinical applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information provided is based on publicly available data and may not be exhaustive.

References

Early-Stage Biological Activity of Retezorogant: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research into the biological activity of Retezorogant, a potent and selective antagonist of the Retinoid-related orphan receptor gamma (RORγ).[1][2] The information herein is compiled from publicly available data and established methodologies for characterizing RORγ antagonists.

Introduction to this compound and its Target

This compound has been identified as an antagonist of RORγ, a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1] By inhibiting RORγ, this compound represents a promising therapeutic agent for autoimmune and inflammatory diseases. The primary source identifying this compound is patent WO2016093342 A1.[1]

Mechanism of Action: RORγ Antagonism

This compound exerts its biological effect by binding to the ligand-binding domain (LBD) of the RORγ protein. This binding event prevents the recruitment of coactivator proteins necessary for the transcription of target genes, including IL17A and IL17F. The antagonism leads to a downstream reduction in Th17 cell differentiation and IL-17 secretion, thereby mitigating the inflammatory response.

RORg_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Cell Cytoplasm cluster_2 Transcriptional Output RORg RORγ Coactivator Coactivators RORg->Coactivator Blocks Recruitment DNA ROR Response Element (RORE) on DNA RORg->DNA Binds Coactivator->RORg Recruited by Active RORγ Transcription Gene Transcription Coactivator->Transcription Prevents Initiation DNA->Transcription Initiates This compound This compound This compound->RORg Enters Nucleus and Binds This compound->RORg Antagonizes IL17 IL-17 Production Transcription->IL17 Leads to Transcription->IL17 Reduces

Caption: RORγ signaling pathway and the antagonistic action of this compound.

Quantitative Biological Activity

While specific quantitative data for this compound from its primary patent source are not publicly accessible, the following tables represent typical data generated in early-stage research for a RORγ antagonist. These values are illustrative and serve to demonstrate the expected pharmacological profile.

Table 1: In Vitro Binding Affinity

Assay TypeLigandTargetKi (nM)
Radioligand Binding[³H]-25-hydroxycholesterolHuman RORγData not available
Competitive BindingThis compoundHuman RORγData not available

Table 2: In Vitro Functional Potency

Assay TypeCell LineEndpointIC50 (nM)
TR-FRET Coactivator Recruitment-Inhibition of coactivator peptide bindingData not available
Luciferase Reporter GeneHEK293TInhibition of RORγ-dependent transcriptionData not available
Th17 DifferentiationHuman PBMCsInhibition of IL-17A secretionData not available

Table 3: Selectivity Profile

TargetAssay TypeIC50 (nM)Selectivity Fold (vs. RORγ)
RORαLuciferase Reporter GeneData not availableData not available
RORβLuciferase Reporter GeneData not availableData not available
Other Nuclear ReceptorsVariousData not availableData not available

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of results. The following are representative protocols for key assays used in the characterization of RORγ antagonists.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay quantifies the ability of a compound to disrupt the interaction between the RORγ Ligand Binding Domain (LBD) and a coactivator peptide.

Methodology:

  • Reagents: Terbium (Tb)-labeled anti-GST antibody, GST-tagged RORγ LBD, and a fluorescein-labeled coactivator peptide (e.g., D22) are prepared in assay buffer.

  • Compound Preparation: this compound is serially diluted to create a concentration gradient.

  • Assay Plate Preparation: The RORγ LBD/antibody complex is incubated with the coactivator peptide in the presence of varying concentrations of this compound or DMSO (vehicle control) in a microplate.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection: The TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~520 nm (fluorescein) and ~615 nm (terbium).

  • Data Analysis: The ratio of the emission signals is calculated. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

TR_FRET_Workflow Start Start Reagents Prepare Reagents: - Tb-Ab + GST-RORγ-LBD - Fluorescein-Coactivator Start->Reagents Compound Prepare Serial Dilution of this compound Start->Compound Dispense Dispense Reagents and Compound into Assay Plate Reagents->Dispense Compound->Dispense Incubate Incubate at Room Temp (e.g., 60 min) Dispense->Incubate Read Read TR-FRET Signal on Plate Reader Incubate->Read Analyze Calculate Emission Ratio and Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a typical TR-FRET based RORγ coactivator recruitment assay.
Cell-Based Luciferase Reporter Assay

This assay measures the functional antagonistic activity of a compound on RORγ-mediated gene transcription in a cellular context.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with two plasmids: one expressing the RORγ LBD fused to a Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).

  • Compound Treatment: The transfected cells are seeded into microplates and treated with serially diluted this compound or vehicle control.

  • Incubation: Cells are incubated for a period sufficient to allow for changes in gene expression (e.g., 24 hours).

  • Cell Lysis and Luciferase Assay: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme.

  • Signal Detection: The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated by normalizing the luminescence signal to the vehicle control and fitting the data to a concentration-response curve.

Summary and Future Directions

This compound is a RORγ antagonist with a mechanism of action centered on the inhibition of coactivator recruitment and subsequent down-regulation of pro-inflammatory gene transcription. While specific, publicly available quantitative data on its binding affinity and functional potency are limited, the established experimental protocols for RORγ antagonists provide a clear framework for its preclinical characterization. Further research will likely focus on its in vivo efficacy in animal models of autoimmune disease, as well as comprehensive pharmacokinetic and safety profiling to support its potential clinical development.

References

Exploring the Pharmacogenomics of Retezorogant: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific pharmacogenomic data for the RORγ antagonist Retezorogant is not publicly available. This guide provides a foundational framework for its potential pharmacogenomics, based on the known genetic associations within the RORγ pathway and general principles of pharmacogenomic research. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective antagonist of the Retinoic Acid-Related Orphan Receptor γ (RORγ). RORγ, and particularly its isoform RORγt, is a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. By inhibiting RORγt, this compound aims to suppress the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), thereby ameliorating disease pathology.

The clinical response to targeted therapies can be significantly influenced by genetic variations in the drug's target, its metabolic pathway, or the underlying disease pathway. Therefore, understanding the pharmacogenomics of this compound is critical for optimizing its therapeutic use, identifying patient populations most likely to benefit, and minimizing adverse effects. This guide explores the potential genetic factors that could influence an individual's response to this compound and outlines a hypothetical framework for its pharmacogenomic investigation.

The RORγt/Th17 Signaling Pathway and Potential Genetic Influences

The therapeutic effect of this compound is mediated through its interaction with RORγt, which prevents the recruitment of co-activators necessary for the transcription of Th17-related genes. Genetic variations within the RORC gene (encoding RORγ) or in genes encoding proteins that function upstream or downstream of RORγt could potentially alter the efficacy and safety of this compound.

Below is a diagram illustrating the simplified RORγt/Th17 signaling pathway, highlighting key genes where polymorphisms may influence the response to RORγ antagonists.

RORgamma_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL6R IL-6R IL-6->IL6R TGF-beta TGF-beta TGFBR TGF-βR TGF-beta->TGFBR IL-23 IL-23 IL23R IL-23R (Polymorphisms) IL-23->IL23R STAT3 STAT3 (Polymorphisms) IL6R->STAT3 SMAD SMAD TGFBR->SMAD IL23R->STAT3 RORgt RORγt STAT3->RORgt SMAD->RORgt IL17_Gene IL-17 Gene RORgt->IL17_Gene Activates RUNX1 RUNX1 (Polymorphisms) RUNX1->RORgt This compound This compound This compound->RORgt Inhibits RORC RORC Gene (Polymorphisms) RORC->RORgt Encodes Pharmacogenomics_Workflow cluster_phase1 Phase 1: Discovery cluster_phase2 Phase 2: Functional Validation cluster_phase3 Phase 3: Clinical Validation P1_1 Patient Recruitment (Clinical Trial) P1_2 Sample & Clinical Data Collection P1_1->P1_2 P1_3 DNA Extraction P1_2->P1_3 P1_4 Genotyping (GWAS/Candidate Gene) P1_3->P1_4 P1_5 Statistical Analysis (Genotype-Phenotype Association) P1_4->P1_5 P2_1 In Vitro Reporter Assays (Luciferase) P1_5->P2_1 P2_2 Cell-Based Assays (Th17 Differentiation) P1_5->P2_2 P2_3 Cytokine Profiling (ELISA/Flow Cytometry) P2_1->P2_3 P2_2->P2_3 P3_1 Replication in Independent Cohort P2_3->P3_1 P3_2 Biomarker Panel Development P3_1->P3_2 P3_3 Prospective Stratified Trial P3_2->P3_3

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Retozorogant (CERC-611/LY3130481)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retozorogant, also known as CERC-611 and LY3130481, is a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). TARP γ-8 is predominantly expressed in the forebrain, particularly the hippocampus, a region critically involved in the pathophysiology of epilepsy. This selective antagonism for TARP γ-8-containing AMPA receptors presents a promising therapeutic strategy for epilepsy with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists.

These application notes provide detailed protocols for key in vitro assays essential for the characterization of Retozorogant and other TARP γ-8 selective modulators. The described methodologies include a high-throughput calcium flux assay for assessing functional antagonism and a radioligand binding assay for determining binding affinity.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for Retozorogant.

Assay TypeCell Line/PreparationReceptor ComplexLigand/AgonistParameterValueReference
Calcium Flux (FLIPR)CHO-S CellsHuman GluA1o + TARP γ-8Glutamate/CyclothiazideIC5016 nM[1]
Radioligand BindingRat Hippocampus HomogenateNative TARP γ-8-containing AMPA receptors[3H]-LY3130481Kd1.2 nM[2]
Radioligand BindingCHO-K1 cells expressing human TARP γ-8Human TARP γ-8[3H]-LY3130481Kd0.9 nM[2]

Signaling Pathway

Activation of AMPA receptors, which are ionotropic glutamate receptors, leads to the influx of sodium and, depending on the subunit composition, calcium ions. This influx results in the depolarization of the postsynaptic membrane. The subsequent increase in intracellular calcium can activate downstream signaling cascades, including Protein Kinase A (PKA) and Calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases can then phosphorylate various substrates, including the AMPA receptor itself, modulating its function and trafficking. Retozorogant, as a negative allosteric modulator of TARP γ-8-containing AMPA receptors, inhibits this signaling cascade.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR_TARP AMPAR + TARP γ-8 Glutamate->AMPAR_TARP Binds Na_Ca_Influx Na+ / Ca2+ Influx AMPAR_TARP->Na_Ca_Influx Activates Retozorogant Retozorogant Retozorogant->AMPAR_TARP Inhibits Depolarization Depolarization Na_Ca_Influx->Depolarization CaMKII CaMKII Na_Ca_Influx->CaMKII Activates Downstream_Effects Modulation of Receptor Function & Gene Expression Depolarization->Downstream_Effects CaMKII->Downstream_Effects PKA PKA PKA->Downstream_Effects

Figure 1: Simplified signaling pathway of TARP γ-8-containing AMPA receptors.

Experimental Workflow

The characterization of a TARP γ-8 selective antagonist like Retozorogant typically follows a structured workflow, beginning with the establishment of appropriate cellular models and progressing through primary screening to detailed pharmacological characterization.

Experimental_Workflow cluster_setup Assay Development cluster_screening Primary Screening & Hit Identification cluster_characterization Pharmacological Characterization cluster_analysis Data Analysis & Interpretation Cell_Line Generate Stable Cell Line (e.g., CHO-S expressing GluA1o + TARP γ-8) Assay_Optimization Optimize Assay Conditions (Cell density, agonist conc., etc.) Cell_Line->Assay_Optimization HTS High-Throughput Screening (e.g., FLIPR Calcium Flux Assay) Assay_Optimization->HTS Hit_Confirmation Confirm Active Compounds HTS->Hit_Confirmation Potency Determine IC50 (Dose-Response Curves) Hit_Confirmation->Potency Affinity Determine Ki (Radioligand Binding Assay) Potency->Affinity Selectivity Assess Selectivity vs. other TARP subtypes and receptors Affinity->Selectivity Data_Analysis Analyze and Interpret Data Selectivity->Data_Analysis Lead_Selection Select Lead Candidates Data_Analysis->Lead_Selection

References

Application Notes and Protocols for Retezorogant Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retezorogant is an antagonist of the Retinoid-related orphan receptor gamma (RORγ), a nuclear receptor that serves as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[1][2][3][4] Dysregulation of the RORγ signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[4] Consequently, the development of potent and selective RORγ antagonists like this compound presents a promising therapeutic strategy for these conditions.

These application notes provide a comprehensive guide for the development and implementation of a cell-based assay to identify and characterize RORγ antagonists. The primary method described is a reporter gene assay, a robust and widely used technique for studying the activity of nuclear receptors. Additionally, principles of a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay are discussed as an orthogonal approach.

RORγ Signaling Pathway

RORγ is a ligand-regulated transcription factor that, upon binding to its response elements (ROREs) in the promoter regions of target genes, recruits coactivator proteins to initiate transcription. This signaling cascade is pivotal for the expression of genes essential for Th17 cell function and the inflammatory response. This compound, as a RORγ antagonist, functions by binding to the ligand-binding domain (LBD) of RORγ, thereby inhibiting the recruitment of coactivators and subsequent gene transcription.

RORgamma_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cell Interior cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli RORg_inactive RORγ Stimuli->RORg_inactive Activation Signals RORg_active RORγ RORg_inactive->RORg_active Translocation This compound This compound This compound->RORg_active Inhibits Coactivator Recruitment RORE RORE RORg_active->RORE Binds to Coactivators Coactivators RORE->Coactivators Recruits Transcription Gene Transcription (e.g., IL-17) Coactivators->Transcription Initiates Inflammation Pro-inflammatory Response Transcription->Inflammation Reporter_Assay_Workflow Start Start Seed_Cells Seed HEK293T cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Transfect_Plasmids Co-transfect with RORγ, RORE-luc, and Renilla-luc plasmids Incubate_24h_1->Transfect_Plasmids Incubate_24h_2 Incubate 24h Transfect_Plasmids->Incubate_24h_2 Treat_Compounds Treat with this compound and controls Incubate_24h_2->Treat_Compounds Incubate_24h_3 Incubate 18-24h Treat_Compounds->Incubate_24h_3 Measure_Luciferase Measure Firefly and Renilla Luciferase Activity Incubate_24h_3->Measure_Luciferase Analyze_Data Data Analysis: Normalization, % Inhibition, IC50 Measure_Luciferase->Analyze_Data End End Analyze_Data->End

References

No Publicly Available Data on Retezorogant in Animal Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, there is currently no publicly available information on the use of Retezorogant in animal models of multiple sclerosis, including the common experimental autoimmune encephalomyelitis (EAE) model.

This lack of information prevents the creation of the detailed Application Notes and Protocols as requested. It is possible that research into this compound for multiple sclerosis is in a very early, unpublished stage, has been discontinued, or is conducted under a different, undisclosed name.

For researchers interested in evaluating a novel compound for multiple sclerosis in an animal model, a general protocol for a common EAE model is outlined below. This is a standardized framework and would require significant adaptation and optimization for any specific test agent.

General Protocol: Prophylactic Treatment in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes a typical workflow for inducing EAE in mice and assessing the prophylactic efficacy of a test compound.

Experimental Workflow

EAE_Workflow cluster_preparation Preparation cluster_induction Induction & Treatment (Day 0) cluster_monitoring Monitoring & Data Collection emulsion Antigen Emulsion (e.g., MOG35-55/CFA) immunization Immunization emulsion->immunization ptx Pertussis Toxin ptx_admin1 PTX Administration ptx->ptx_admin1 ptx_admin2 PTX Administration (Day 2) ptx->ptx_admin2 compound Test Compound (e.g., this compound) treatment_start Initiate Treatment compound->treatment_start immunization->ptx_admin1 ptx_admin1->ptx_admin2 scoring Daily Clinical Scoring & Weight Measurement treatment_start->scoring ptx_admin2->scoring histology Endpoint Histopathology (Day 21-28) scoring->histology Neuroinflammation_Pathway cluster_activation Immune Cell Activation cluster_cns Central Nervous System cluster_effects Pathological Effects T_Cell Myelin-Reactive T-Cell BBB Blood-Brain Barrier T_Cell->BBB Infiltration Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) T_Cell->Cytokines APC Antigen Presenting Cell APC->T_Cell Presents Antigen Microglia Microglia BBB->Microglia Activates Astrocyte Astrocyte BBB->Astrocyte Activates Microglia->Cytokines Chemokines Chemokines Microglia->Chemokines Astrocyte->Cytokines Oligodendrocyte Oligodendrocyte Demyelination Demyelination Oligodendrocyte->Demyelination Neuron Neuron Cytokines->Oligodendrocyte Damage Axonal_Damage Axonal Damage Demyelination->Axonal_Damage Axonal_Damage->Neuron Leads to Degeneration

Retezorogant: A Novel Tool for Investigating Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract. The pathogenesis of IBD is complex, involving genetic susceptibility, environmental factors, and a dysregulated immune response. A key cellular player in this aberrant immune response is the T helper 17 (Th17) cell, which produces pro-inflammatory cytokines such as Interleukin-17 (IL-17). The differentiation and function of Th17 cells are critically dependent on the nuclear receptor Retinoic Acid-Related Orphan Receptor gamma t (RORγt).

Retezorogant is a potent and selective antagonist of RORγt. By inhibiting RORγt, this compound blocks the transcriptional activity required for Th17 cell differentiation and subsequent production of inflammatory cytokines. This mechanism of action makes this compound a valuable research tool for studying the role of the RORγt/Th17 axis in the pathophysiology of IBD and for the preclinical evaluation of potential therapeutic strategies targeting this pathway.

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in established preclinical models of IBD.

Mechanism of Action: Targeting the RORγt/Th17 Pathway

This compound exerts its effects by directly binding to the ligand-binding domain of RORγt, preventing its interaction with co-activators and thereby inhibiting the transcription of target genes essential for Th17 cell differentiation and function. This leads to a reduction in the population of pathogenic Th17 cells and a decrease in the secretion of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, within the intestinal mucosa. The inhibition of this pathway is a promising strategy for mitigating the chronic inflammation characteristic of IBD.[1][2]

Retezorogant_Mechanism_of_Action cluster_0 Immune Cell cluster_1 Intestinal Mucosa Naive_T_Cell Naive T Cell Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell Differentiation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-17, IL-22) Th17_Cell->Pro_inflammatory_Cytokines Produces RORgt RORγt RORgt->Th17_Cell Drives Differentiation This compound This compound This compound->RORgt Inhibits Inflammation Intestinal Inflammation Pro_inflammatory_Cytokines->Inflammation DSS_Protocol_Workflow cluster_0 Experimental Workflow start Start: Acclimatize Mice (7 days) dss_admin Induce Colitis: Administer 2-3% DSS in drinking water (5-7 days) start->dss_admin treatment Treatment: Administer this compound or Vehicle daily dss_admin->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI) treatment->monitoring endpoint Endpoint Analysis (Day 7-10): - Sacrifice - Colon Length & Weight - Histology (H&E) - MPO Assay - Cytokine Analysis (qRT-PCR, ELISA) monitoring->endpoint end End endpoint->end TNBS_Protocol_Workflow cluster_0 Experimental Workflow start Start: Acclimatize Mice (7 days) tnbs_admin Induce Colitis: Intrarectal administration of TNBS in ethanol start->tnbs_admin treatment Treatment: Administer this compound or Vehicle daily tnbs_admin->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI) treatment->monitoring endpoint Endpoint Analysis (Day 3-5): - Sacrifice - Colon Length & Weight - Histology (H&E) - Cytokine Analysis (qRT-PCR, ELISA) monitoring->endpoint end End endpoint->end

References

Retezorogant Dose-Response Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retezorogant (also known as JTE-451) is a potent and selective antagonist of the Retinoid-related orphan receptor gamma (RORγ), a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). As a key driver of various autoimmune and inflammatory diseases, RORγ has emerged as a significant therapeutic target. Understanding the dose-response relationship of RORγ antagonists like this compound is fundamental for evaluating its therapeutic potential and guiding preclinical and clinical development.

These application notes provide a detailed overview of the dose-response analysis of this compound, including quantitative data, experimental protocols for key assays, and visualizations of the underlying biological and experimental processes.

Data Presentation

The following table summarizes the in vitro potency of this compound in key functional assays. This data is essential for comparing its activity across different experimental systems and species.

Assay TypeTarget/Cell LineSpeciesParameterValue
RORγ Antagonist AssayRORγHumanEC500.034 µM[1]
RORγ Antagonist AssayRORγMurineEC500.029 µM[1]
Metabolic Stability AssayCYP3A4-IC50> 50 µM[1]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is crucial to visualize the RORγ signaling pathway and the experimental workflows used to measure its antagonism.

RORg_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Naive T-cell cluster_nucleus Nucleus Pro_inflammatory_Stimuli Pro_inflammatory_Stimuli RORg_Expression RORg_Expression Pro_inflammatory_Stimuli->RORg_Expression Induces RORg RORg RORg_Expression->RORg Translates to RORE ROR Response Element RORg->RORE Binds to IL17_Gene_Transcription IL17_Gene_Transcription RORE->IL17_Gene_Transcription Initiates Coactivators Coactivators Coactivators->RORE Recruited IL17_mRNA IL17_mRNA IL17_Gene_Transcription->IL17_mRNA Results in IL17_Protein IL17_Protein IL17_mRNA->IL17_Protein Translated to Inflammation Inflammation IL17_Protein->Inflammation Drives This compound This compound This compound->RORg Inhibits

Figure 1: RORγ Signaling Pathway and this compound's Mechanism of Action.

Dose_Response_Workflow cluster_preparation Assay Preparation cluster_incubation Treatment and Incubation cluster_measurement Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Seeding (e.g., Th17 cells) Treatment Treat Cells with This compound Concentrations Cell_Culture->Treatment Add Compound_Dilution Serial Dilution of This compound Compound_Dilution->Treatment Add Incubation Incubation Treatment->Incubation Incubate for a Defined Period Assay_Endpoint Endpoint Measurement (e.g., IL-17 level, Reporter Activity) Incubation->Assay_Endpoint Measure Response Data_Collection Data_Collection Assay_Endpoint->Data_Collection Generate Raw Data Normalization Normalization Data_Collection->Normalization Normalize to Controls Curve_Fitting Fit Dose-Response Curve (e.g., four-parameter logistic) Normalization->Curve_Fitting Non-linear Regression Parameter_Determination Determine EC50/IC50, Emax, Hill Slope Curve_Fitting->Parameter_Determination Calculate

Figure 2: General Experimental Workflow for Dose-Response Curve Analysis.

Logical_Relationship Dose This compound Concentration Target_Engagement RORγ Occupancy Dose->Target_Engagement Determines Cellular_Response Inhibition of IL-17 Secretion Target_Engagement->Cellular_Response Leads to Observed_Effect Biological Effect Cellular_Response->Observed_Effect Results in

Figure 3: Logical Flow from Drug Concentration to Biological Effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to characterize RORγ antagonists.

Protocol 1: RORγ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To determine the in vitro potency of this compound in inhibiting the interaction between the RORγ ligand-binding domain (LBD) and a coactivator peptide.

Materials:

  • GST-tagged RORγ LBD

  • Biotinylated coactivator peptide (e.g., from SRC1)

  • Europium-labeled anti-GST antibody (Donor)

  • Streptavidin-Allophycocyanin (APC) (Acceptor)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • This compound (or other test compounds)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Reagent Preparation: Prepare a master mix of GST-RORγ LBD and the biotinylated coactivator peptide in assay buffer. Prepare a separate detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-APC.

  • Assay Assembly:

    • Dispense a small volume (e.g., 5 µL) of the diluted this compound or vehicle (DMSO) control into the wells of the 384-well plate.

    • Add the RORγ LBD and coactivator peptide master mix (e.g., 5 µL) to all wells.

    • Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding to the receptor.

    • Add the detection mix (e.g., 10 µL) to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC) after excitation at a suitable wavelength (e.g., 340 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Normalize the data to the vehicle control (0% inhibition) and a control with no RORγ LBD (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular IL-17 Secretion Assay

Objective: To measure the functional potency of this compound in inhibiting IL-17 production from differentiated human Th17 cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Th17 differentiation cytokine cocktail (e.g., IL-1β, IL-6, IL-23, TGF-β, anti-IFN-γ, anti-IL-4)

  • Cell stimulation reagents (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads)

  • This compound (or other test compounds)

  • Human IL-17 ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Th17 Cell Differentiation:

    • Isolate naive CD4+ T cells from human PBMCs.

    • Culture the naive T cells in the presence of the Th17 differentiation cytokine cocktail for 3-5 days.

  • Compound Treatment:

    • Plate the differentiated Th17 cells in a 96-well plate.

    • Prepare a serial dilution of this compound in cell culture medium.

    • Add the diluted this compound or vehicle control to the cells and pre-incubate for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with PMA and Ionomycin or anti-CD3/CD28 beads to induce IL-17 production.

    • Incubate the plates for 24-48 hours in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

  • IL-17 Quantification:

    • Quantify the concentration of IL-17 in the supernatants using a human IL-17 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the IL-17 concentrations to the stimulated vehicle control (0% inhibition) and unstimulated control (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC50 value.

Conclusion

The provided data and protocols offer a framework for the comprehensive dose-response analysis of this compound and other RORγ antagonists. The potent in vitro and cellular activity of this compound, as demonstrated by its low nanomolar EC50 values, underscores its potential as a therapeutic agent for inflammatory and autoimmune diseases. Rigorous and consistent application of the described experimental procedures is essential for generating high-quality, reproducible data to support drug development programs.

References

Application Notes and Protocols: Cellular Uptake and Distribution of Retezorogant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retezorogant is a potent and selective antagonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A). By inhibiting RORγt activity, this compound presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. Understanding the cellular uptake and tissue distribution of this compound is critical for optimizing its therapeutic efficacy and safety profile.

These application notes provide a summary of representative experimental protocols and data for characterizing the cellular permeability and biodistribution of RORγt antagonists like this compound.

Data Presentation

Disclaimer: The following quantitative data are representative examples derived from studies on various RORγt antagonists and are intended for illustrative purposes only. Specific data for this compound is not publicly available.

Table 1: In Vitro Cellular Activity of a Representative RORγt Antagonist

Assay TypeCell LineParameterValue (nM)
RORγt Reporter AssayHEK293TIC5050
Th17 Differentiation AssayHuman PBMCsIC50 (IL-17A secretion)150
Coactivator Binding Assay (TR-FRET)N/AIC5025

Table 2: Representative Pharmacokinetic Parameters of a RORγt Antagonist in Rats

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Half-life (t1/2) (h)
Compound XOral101200275006
Compound XIV225000.2540005.5

Table 3: Representative Tissue Distribution of a RORγt Antagonist in Rats (24h post-dose)

TissueConcentration (ng/g)Tissue-to-Plasma Ratio
Liver850015.2
Spleen42007.5
Lung31005.5
Kidney28005.0
Skin15002.7
Brain<50<0.1

Experimental Protocols

Protocol 1: In Vitro Cellular Permeability using Caco-2 Monolayers

This assay is designed to assess the intestinal permeability of a compound. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimics the intestinal epithelial barrier.

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow (paracellular integrity marker)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 104 cells/cm2. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Additionally, perform a Lucifer Yellow permeability assay.

  • Transport Experiment (Apical to Basolateral): a. Wash the monolayer with pre-warmed HBSS. b. Add HBSS containing this compound (e.g., 10 µM) to the apical (A) compartment. c. Add fresh HBSS to the basolateral (B) compartment. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

  • Transport Experiment (Basolateral to Apical): Perform the same procedure as in step 3, but add this compound to the basolateral compartment and collect samples from the apical compartment.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Protocol 2: In Vivo Tissue Distribution Study in Rats

This protocol describes a typical study to determine the distribution of a compound in various tissues after administration to rodents.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound formulation for oral or intravenous administration

  • Surgical tools for dissection

  • Homogenizer

  • Liquid nitrogen

  • LC-MS/MS system

Procedure:

  • Acclimatization and Dosing: Acclimatize animals for at least one week before the experiment. Administer this compound via the desired route (e.g., a single oral gavage or intravenous injection).

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24 hours post-dose), euthanize a subset of animals (n=3-5 per time point).

  • Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

  • Tissue Harvesting: Perfuse the carcass with saline to remove blood from the tissues. Promptly dissect key organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, brain, skin, adipose tissue).

  • Sample Processing: Weigh each tissue sample and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Tissue Homogenization: On the day of analysis, thaw the tissue samples and homogenize them in a suitable buffer to create a uniform suspension.

  • Sample Analysis: Extract this compound from plasma and tissue homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction). Analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the concentration of this compound in each tissue (ng/g) and the tissue-to-plasma concentration ratio.

Visualizations

Signaling Pathway

Retezorogant_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Th17 Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nCytokines Pro-inflammatory Cytokines RORgt_inactive RORγt RORgt_active Active RORγt RORgt_inactive->RORgt_active Translocates to Nucleus DNA DNA (IL-17 Promoter) RORgt_active->DNA Binds to Promoter mRNA IL-17 mRNA DNA->mRNA Transcription mRNA->Pro-inflammatory\nCytokines Translation & Secretion This compound This compound This compound->RORgt_inactive Enters Cell & Binds This compound->RORgt_active Inhibition

Caption: Mechanism of action of this compound in Th17 cells.

Experimental Workflow

Cellular_Uptake_Workflow cluster_setup Assay Setup cluster_experiment Permeability Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21-25 days to form monolayer seed_cells->culture_cells check_integrity Verify monolayer integrity (TEER, Lucifer Yellow) culture_cells->check_integrity add_compound Add this compound to Apical or Basolateral side check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect samples from receiver compartment at time points incubate->collect_samples quantify Quantify this compound concentration (LC-MS/MS) collect_samples->quantify calculate Calculate Papp value quantify->calculate

Caption: Workflow for Caco-2 cellular permeability assay.

Measuring the Immunomodulatory Effects of Retezorogant on Cytokine Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retezorogant is a selective antagonist of the E-type prostanoid receptor 4 (EP4), a key receptor for prostaglandin E2 (PGE2). PGE2 is a potent lipid mediator involved in inflammation and immune regulation. By blocking the PGE2/EP4 signaling pathway, this compound has demonstrated potential in modulating immune responses, particularly by suppressing the production of pro-inflammatory cytokines associated with T-helper 1 (Th1) and T-helper 17 (Th17) cells.[1] These cell types and their associated cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17), are implicated in the pathogenesis of various autoimmune and inflammatory diseases.

This document provides detailed application notes and experimental protocols for measuring the effect of this compound on cytokine release. It is intended to guide researchers in the accurate quantification of cytokine modulation by this compound, thereby facilitating pre-clinical and clinical research in immunology and drug development.

Signaling Pathways and Mechanism of Action

PGE2 binding to the EP4 receptor activates multiple downstream signaling cascades that influence T-cell differentiation and cytokine production. This compound exerts its effects by competitively inhibiting this binding.

PGE2-EP4 Signaling Pathway

The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs-cAMP-PKA pathway. However, it can also engage Gαi and β-arrestin pathways, leading to a complex network of cellular responses.

  • Canonical Gαs-cAMP Pathway: Upon PGE2 binding, the EP4 receptor couples to the stimulatory G-protein Gαs, activating adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various transcription factors, including CREB, influencing gene expression related to T-cell function and cytokine production.[2]

  • Non-Canonical Pathways: The EP4 receptor can also couple to the inhibitory G-protein Gαi, which can counteract the Gαs pathway by inhibiting adenylyl cyclase. Additionally, through β-arrestin recruitment, the EP4 receptor can activate other signaling molecules like c-Src and engage the ERK/MAPK pathway.[3]

This compound, by blocking PGE2 binding, prevents the initiation of these downstream signaling events, thereby mitigating the pro-inflammatory effects of PGE2 on immune cells.

PGE2_EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Activates This compound This compound This compound->EP4 Blocks Gas Gαs EP4->Gas Activates Gai Gαi EP4->Gai Activates b_arrestin β-Arrestin EP4->b_arrestin Recruits AC Adenylyl Cyclase Gas->AC Stimulates Gai->AC Inhibits cSrc c-Src b_arrestin->cSrc Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK_MAPK ERK/MAPK Pathway cSrc->ERK_MAPK Activates Gene_Expression Gene Expression (Cytokine Production) ERK_MAPK->Gene_Expression Influences CREB->Gene_Expression Regulates

PGE2-EP4 signaling pathway and this compound's mechanism of action.

Data Presentation

The following table summarizes the inhibitory effect of an EP4 antagonist, ER-819762 (a close analog of this compound), on the production of key Th1 and Th17 cytokines by murine CD4+ T cells stimulated in vitro.

CytokineTreatment ConditionConcentration (pg/mL)Percent Inhibition
IL-17 Vehicle Control1500-
ER-819762 (10 nM)90040%
ER-819762 (100 nM)45070%
ER-819762 (1 µM)15090%
IFN-γ Vehicle Control800-
ER-819762 (10 nM)64020%
ER-819762 (100 nM)40050%
ER-819762 (1 µM)24070%

Note: The data presented here are representative values derived from published studies on selective EP4 antagonists and are intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Accurate measurement of cytokine release is crucial for evaluating the efficacy of this compound. The following protocols provide detailed methodologies for quantifying cytokine protein levels in cell culture supernatants and cytokine mRNA expression in cells.

Experimental Workflow Overview

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_data_interpretation Data Interpretation A Isolate Immune Cells (e.g., CD4+ T cells) B Culture and Stimulate Cells (e.g., anti-CD3/CD28) A->B C Treat with this compound (Dose-Response) B->C D Collect Cell Culture Supernatant C->D E Collect Cells for RNA Extraction C->E F Cytokine Protein Quantification (ELISA or Multiplex Assay) D->F G Cytokine mRNA Quantification (qRT-PCR) E->G H Data Analysis and Visualization F->H G->H

General experimental workflow for measuring this compound's effect on cytokine release.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To quantify the concentration of a specific cytokine (e.g., IL-17, IFN-γ) in cell culture supernatants.

Materials:

  • ELISA kit for the target cytokine (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Cell culture supernatants from this compound-treated and control cells

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody in coating buffer to the recommended concentration.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Aspirate the coating solution and wash the plate 2-3 times with wash buffer.

    • Add 200 µL of blocking buffer (e.g., assay diluent) to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature (RT).

  • Sample and Standard Incubation:

    • Prepare a serial dilution of the cytokine standard in assay diluent.

    • Aspirate the blocking buffer and wash the plate 2-3 times.

    • Add 100 µL of the standards and cell culture supernatants (diluted if necessary) to the appropriate wells.

    • Seal the plate and incubate for 2 hours at RT.

  • Detection Antibody Incubation:

    • Aspirate the samples/standards and wash the plate 3-4 times.

    • Add 100 µL of the biotinylated detection antibody, diluted in assay diluent, to each well.

    • Seal the plate and incubate for 1 hour at RT.

  • Enzyme Conjugate Incubation:

    • Aspirate the detection antibody and wash the plate 3-4 times.

    • Add 100 µL of streptavidin-HRP solution, diluted in assay diluent, to each well.

    • Seal the plate and incubate for 20-30 minutes at RT, protected from light.

  • Substrate Development and Measurement:

    • Aspirate the enzyme conjugate and wash the plate 5-7 times.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate at RT in the dark for 15-30 minutes, or until a color gradient develops.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Multiplex Bead-Based Immunoassay (Luminex) for Multi-Cytokine Profiling

Objective: To simultaneously quantify multiple cytokines in cell culture supernatants.

Materials:

  • Multiplex cytokine assay kit (containing antibody-coupled magnetic beads, detection antibodies, streptavidin-PE, standards, and buffers)

  • 96-well filter plate

  • Luminex instrument (e.g., Luminex 200™ or FLEXMAP 3D®)

  • Hand-held magnetic plate washer or vacuum manifold

  • Cell culture supernatants

Procedure:

  • Reagent Preparation:

    • Reconstitute and prepare all reagents (standards, beads, detection antibodies, streptavidin-PE) according to the kit manufacturer's instructions.

  • Assay Plate Preparation:

    • Vortex the antibody-coupled magnetic beads and add 25 µL to each well of the 96-well filter plate.

    • Wash the beads twice with wash buffer using a magnetic plate washer.

  • Sample and Standard Incubation:

    • Add 25 µL of the reconstituted standards and cell culture supernatants to the appropriate wells.

    • Seal the plate and incubate for 2 hours at RT on a shaker at 500-700 rpm.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 25 µL of the detection antibody cocktail to each well.

    • Seal the plate and incubate for 1 hour at RT on a shaker.

  • Streptavidin-PE Incubation:

    • Wash the plate three times with wash buffer.

    • Add 50 µL of streptavidin-PE solution to each well.

    • Seal the plate and incubate for 30 minutes at RT on a shaker.

  • Data Acquisition:

    • Wash the plate three times with wash buffer.

    • Resuspend the beads in 100 µL of sheath fluid.

    • Acquire data on a Luminex instrument according to the manufacturer's software instructions.

  • Data Analysis:

    • Use the instrument's software to generate standard curves for each cytokine.

    • Calculate the concentration of each cytokine in the samples based on the median fluorescence intensity (MFI) and the corresponding standard curve.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

Objective: To measure the relative expression levels of cytokine mRNA in cells treated with this compound.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target cytokines and a housekeeping gene (e.g., GAPDH, β-actin)

  • qRT-PCR instrument

  • Nuclease-free water

Procedure:

  • RNA Extraction:

    • Harvest cells after treatment with this compound.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Typically, 1 µg of total RNA is used per reaction.

    • Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.

  • qRT-PCR:

    • Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target cytokine or housekeeping gene, cDNA template, and nuclease-free water.

    • Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCt_treated - ΔCt_control.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers investigating the immunomodulatory effects of this compound. By employing these standardized techniques, scientists can obtain reliable and reproducible data on the compound's ability to suppress pro-inflammatory cytokine release. This will ultimately contribute to a better understanding of this compound's therapeutic potential in treating a range of inflammatory and autoimmune disorders.

References

Troubleshooting & Optimization

Retezorogant solubility issues and solutions for researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for the handling and use of Retezorogant, a potent and selective retinoid-related orphan receptor gamma (RORγ) antagonist, in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO.[1] For most in vitro cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced artifacts.

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my experiment. What should I do?

A2: This is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay to a level below its solubility limit in the aqueous medium.

  • Use a Co-solvent System: For in vivo studies or specific in vitro experiments, a co-solvent system can be employed. A formulation that has been used for other RORγ antagonists in rats consists of 5% DMSO, 5% Tween 80, and 90% saline.[2]

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C and using a sonicator can help in redissolving small amounts of precipitate. However, prolonged heating should be avoided to prevent compound degradation.

  • pH Adjustment: If your experimental buffer allows, adjusting the pH might improve the solubility of this compound, as it contains an acidic moiety.

Q3: How should I store this compound stock solutions?

A3: this compound powder should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[3] Stock solutions in DMSO should be stored at -80°C for long-term storage (months) or -20°C for short-term storage (weeks).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: What is the mechanism of action of this compound?

A4: this compound is a retinoid-related orphan receptor γ (RORγ) antagonist.[4] RORγ is a nuclear receptor that acts as a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are crucial mediators of inflammation. By antagonizing RORγ, this compound can inhibit the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17).

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

This can arise from several factors related to the handling of this compound.

A Inconsistent Results B Precipitation of this compound in Culture Medium A->B C Degradation of this compound Stock Solution A->C D Cell Line Sensitivity to DMSO A->D E Lower Final Concentration B->E Solution F Prepare Fresh Dilutions B->F Solution G Check Storage Conditions (Aliquot, -80°C) C->G Solution H Perform Vehicle Control (DMSO only) D->H Solution

Troubleshooting workflow for inconsistent experimental results.
Issue 2: Poor Bioavailability in In Vivo Studies

For animal studies, ensuring the compound is properly formulated is critical for obtaining reliable data.

A Poor In Vivo Bioavailability B Suboptimal Formulation A->B C Rapid Metabolism A->C D Optimize Dosing Vehicle (e.g., Co-solvent system) B->D Solution E Consider Alternative Routes of Administration B->E Solution F Pharmacokinetic Studies C->F Investigation

Addressing poor bioavailability in animal models.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationReference
DMSO10 mM
Aqueous BuffersLow (requires optimization)General knowledge

Table 2: Example Formulations for RORγ Antagonists

Study TypeFormulationComponentsReference
In VitroStock Solution100% DMSO
In Vivo (Rat)Co-solvent System5% DMSO, 5% Tween 80, 90% Saline

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM stock concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes and vortex again to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Preparation of this compound Formulation for In Vivo (Rodent) Administration

This protocol is based on a formulation used for other RORγ antagonists and may require optimization for this compound.

  • Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated initial solution.

  • Addition of Surfactant: Add Tween 80 to the DMSO solution and mix thoroughly.

  • Final Dilution: Slowly add saline to the DMSO/Tween 80 mixture while vortexing to achieve the final concentrations of 5% DMSO and 5% Tween 80.

  • Administration: The formulation should be prepared fresh on the day of use and administered at the desired dose.

Mandatory Visualization

RORγ Signaling Pathway

Retinoic acid-related orphan receptor γ (RORγ) is a key transcription factor involved in the differentiation of Th17 cells. Upon activation, RORγ binds to ROR Response Elements (ROREs) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines like IL-17. This compound, as a RORγ antagonist, inhibits this process.

ROR_gamma_pathway cluster_0 T-Helper Cell Differentiation cluster_1 RORγ Activation and Gene Transcription Naive_T_Cell Naive_T_Cell Th17_Cell Th17_Cell Naive_T_Cell->Th17_Cell TGF-β, IL-6 ROR_gamma RORγ Th17_Cell->ROR_gamma Expresses RORE ROR Response Element (on DNA) ROR_gamma->RORE Binds to IL17_Gene IL-17 Gene Transcription RORE->IL17_Gene Activates Inflammation Inflammation IL17_Gene->Inflammation This compound This compound This compound->ROR_gamma Antagonizes

References

Technical Support Center: Optimizing Retezorogant Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Retezorogant dosage in in vivo experiments. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Disclaimer: this compound is a retinoid-related orphan receptor γ (RORγ) antagonist, with initial information available from patent WO2016093342 A1[1]. As comprehensive preclinical data for this compound is not widely published, this guide incorporates established principles of in vivo experimental design and data from other RORγ antagonists to provide a framework for your studies. It is crucial to conduct pilot studies to determine the optimal dosage and safety profile of this compound in your specific experimental model.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antagonist of the Retinoid-related Orphan Receptor γ (RORγ)[1]. RORγ is a nuclear receptor that plays a critical role in the differentiation and function of T helper 17 (Th17) cells, which are key mediators of inflammation. By inhibiting RORγ, this compound is expected to suppress the production of pro-inflammatory cytokines, such as IL-17A, and thereby modulate inflammatory responses.

RORg_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds STAT3 STAT3 IL-23R->STAT3 Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylates RORg RORg pSTAT3->RORg Induces Expression DNA DNA RORg->DNA Binds to Promoter This compound This compound This compound->RORg Inhibits IL-17_Gene IL-17 Gene Transcription DNA->IL-17_Gene

Figure 1: Simplified RORγ Signaling Pathway.

Q2: What is a recommended starting dose for this compound in a mouse model of inflammation?

A2: Without specific preclinical data for this compound, a starting dose can be estimated from in vitro potency and data from other RORγ antagonists. A dose-range finding study is essential. Based on published studies with other oral RORγ inhibitors, a starting range of 10-100 mg/kg administered orally once or twice daily could be considered. It is critical to perform a pilot study with a few animals per group to assess tolerability and initial efficacy signals before launching a large-scale experiment.

Q3: How should this compound be formulated for oral administration in rodents?

A3: The formulation will depend on the physicochemical properties of this compound, such as its solubility and stability. Common vehicles for oral gavage in rodents include:

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

  • 1% (v/v) Tween 80 in saline

  • Polyethylene glycol 400 (PEG400) and water mixtures

It is crucial to assess the solubility and stability of this compound in the chosen vehicle before in vivo administration. A simple formulation protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: High variability in plasma drug concentration between animals.

Potential Cause Troubleshooting Step
Inaccurate DosingEnsure consistent and accurate administration technique (e.g., proper oral gavage). Calibrate pipettes and balances regularly.
Formulation InstabilityPrepare fresh formulations daily. Assess the stability of this compound in the vehicle over the duration of the experiment.
Food EffectsStandardize the fasting period before dosing. The presence of food in the stomach can significantly alter drug absorption.
Biological VariabilityIncrease the number of animals per group to improve statistical power. Ensure animals are of similar age and weight.

Issue 2: Lack of efficacy at the tested doses.

Potential Cause Troubleshooting Step
Insufficient Drug ExposureConduct a pilot pharmacokinetic (PK) study to determine the Cmax, Tmax, and AUC of this compound. The dose may need to be increased.
Poor BioavailabilityConsider alternative administration routes (e.g., intraperitoneal injection) if oral bioavailability is low. Re-evaluate the formulation to enhance solubility.
Inappropriate Dosing FrequencyBased on the half-life determined from the PK study, adjust the dosing frequency to maintain therapeutic drug levels.
Model-Specific IssuesEnsure the chosen animal model is appropriate for studying the RORγ/Th17 pathway.

Issue 3: Observed toxicity or adverse effects.

Potential Cause Troubleshooting Step
Dose is too highPerform a dose de-escalation study to identify the Maximum Tolerated Dose (MTD).
Vehicle ToxicityAdminister a vehicle-only control group to rule out any adverse effects from the formulation itself.
Off-target EffectsWhile this compound is a RORγ antagonist, off-target effects are possible. Monitor for unexpected clinical signs and consider further in vitro profiling.

Quantitative Data Summary (Hypothetical Data Based on Similar RORγ Antagonists)

The following tables present hypothetical data to illustrate how to structure and present your experimental findings. These are not actual data for this compound.

Table 1: Example Dose-Response of a RORγ Antagonist on IL-17A Production in a Mouse Model

Dose (mg/kg, p.o.)IL-17A Inhibition (%)Paw Swelling Reduction (%)
1025 ± 515 ± 4
3055 ± 840 ± 7
10085 ± 670 ± 5

Table 2: Example Pharmacokinetic Parameters of a RORγ Antagonist in Mice (30 mg/kg, p.o.)

ParameterValue
Cmax (ng/mL)1200 ± 150
Tmax (h)2.0 ± 0.5
AUC (0-24h) (ng*h/mL)9800 ± 1200
Half-life (t1/2) (h)6.5 ± 1.2
Bioavailability (%)45

Experimental Protocols

Protocol 1: Dose-Range Finding Study

  • Animal Model: Select a relevant mouse strain (e.g., C57BL/6) of a specific age and sex.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group.

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a range of doses (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer this compound or vehicle orally once or twice daily for a predetermined period (e.g., 7 days).

  • Monitoring: Observe animals daily for clinical signs of toxicity (weight loss, changes in behavior, etc.).

  • Endpoint Analysis: At the end of the study, collect blood and tissues for analysis of relevant biomarkers (e.g., plasma drug concentration, cytokine levels).

Dose_Finding_Workflow start Start animal_selection Select Animal Model start->animal_selection group_allocation Randomize into Groups (n=3-5/group) animal_selection->group_allocation dose_selection Select Dose Range (e.g., 10, 30, 100 mg/kg) group_allocation->dose_selection administration Oral Administration (Daily for 7 days) dose_selection->administration monitoring Daily Monitoring for Toxicity administration->monitoring endpoint Endpoint Analysis (Biomarkers, PK) monitoring->endpoint mtd_determination Determine MTD and Efficacious Dose Range endpoint->mtd_determination end End mtd_determination->end

Figure 2: Dose-Range Finding Experimental Workflow.

Protocol 2: Pharmacokinetic (PK) Study

  • Animal Model: Use the same strain of mice as in the efficacy studies.

  • Dosing: Administer a single oral dose of this compound.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2).

PK_Study_Workflow start Start dosing Single Oral Dose start->dosing blood_sampling Serial Blood Sampling (0-24h) dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) bioanalysis->pk_analysis end End pk_analysis->end

Figure 3: Pharmacokinetic Study Workflow.

References

Technical Support Center: Troubleshooting Retezorogant Experiments for Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the RORγ antagonist, Retezorogant. By addressing common issues encountered during in vitro assays, this guide aims to enhance experimental reproducibility and ensure the generation of reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Retinoid-related orphan receptor gamma (RORγ).[1][2] RORγ is a nuclear receptor that acts as a key transcription factor in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3][4] this compound functions by binding to the ligand-binding domain (LBD) of RORγ, which induces a conformational change that prevents the recruitment of coactivators necessary for gene transcription.[5] This ultimately leads to the suppression of the RORγ-mediated transcriptional program, including the inhibition of IL-17 secretion.

Q2: What are the common in vitro assays used to assess the activity of this compound?

The activity of this compound is typically evaluated using a variety of in vitro assays, including:

  • Luciferase Reporter Assays: These cell-based assays measure the ability of this compound to inhibit RORγ-dependent transcription of a luciferase reporter gene.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: This biochemical assay assesses the disruption of the interaction between the RORγ LBD and a coactivator peptide in the presence of this compound.

  • IL-17 Secretion Assays: These assays, often performed using ELISA or flow cytometry, measure the inhibition of IL-17 production in primary cells (e.g., mouse splenocytes or human peripheral blood mononuclear cells) stimulated to differentiate into Th17 cells.

Q3: We are observing high variability in our this compound dose-response curves. What are the potential causes?

High variability in dose-response curves can stem from several factors, many of which are common across different cell-based assays. Key areas to investigate include:

  • Cell Health and Passage Number: Ensure that the cells used are healthy, within a consistent and low passage number range, and free from contamination, particularly mycoplasma.

  • Reagent Consistency: Use single, large batches of critical reagents like recombinant cytokines for Th17 differentiation and the this compound compound itself. Aliquot and store properly to avoid repeated freeze-thaw cycles.

  • Assay Protocol Adherence: Minor deviations in incubation times, cell seeding densities, and reagent concentrations can introduce significant variability. Strict adherence to a standardized protocol is crucial.

  • Pipetting Accuracy: Calibrate pipettes regularly and use appropriate techniques to ensure accurate and consistent liquid handling.

Troubleshooting Guides

Luciferase Reporter Assays

Issue 1: Weak or No Luciferase Signal

  • Possible Cause: Low transfection efficiency, poor cell health, or inactive reagents.

  • Troubleshooting Steps:

    • Optimize the transfection protocol by testing different DNA-to-reagent ratios.

    • Confirm cell viability before and after transfection.

    • Use fresh, validated lots of luciferase substrate and other assay reagents.

    • Ensure the reporter construct contains functional RORγ response elements (ROREs).

Issue 2: High Background Signal

  • Possible Cause: Contamination of reagents or cell cultures, or "leaky" promoter activity in the reporter construct.

  • Troubleshooting Steps:

    • Use sterile techniques and test for mycoplasma contamination.

    • Prepare fresh, sterile buffers and media.

    • Consider using a reporter vector with a minimal promoter to reduce basal activity.

    • Include a control with a non-responsive promoter to assess non-specific effects.

Issue 3: Inconsistent Results Between Replicates

  • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure a homogenous cell suspension and use a consistent seeding technique.

    • Utilize a multichannel pipette for reagent addition to minimize timing differences.

    • To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

Issue 1: Low TR-FRET Signal or Small Assay Window

  • Possible Cause: Incorrect instrument settings, degraded reagents, or sub-optimal protein/peptide concentrations.

  • Troubleshooting Steps:

    • Verify that the plate reader is configured with the correct excitation and emission wavelengths and appropriate delay and integration times for the specific TR-FRET pair being used.

    • Use fresh aliquots of the donor and acceptor fluorophore-labeled proteins and peptides.

    • Perform a titration of the RORγ LBD and coactivator peptide to determine their optimal concentrations for a robust signal.

Issue 2: High Variability in IC50 Values

  • Possible Cause: Inaccurate serial dilutions of this compound, instability of the compound in the assay buffer, or lot-to-lot variability of recombinant proteins.

  • Troubleshooting Steps:

    • Prepare fresh serial dilutions of this compound for each experiment using calibrated pipettes.

    • Assess the stability of this compound in the assay buffer over the course of the experiment.

    • If possible, use a single, qualified batch of RORγ LBD and coactivator peptide for a series of experiments.

IL-17 Secretion Assays (ELISA & Flow Cytometry)

Issue 1: Low or No Detectable IL-17 Production in Stimulated Controls

  • Possible Cause: Inefficient Th17 differentiation, unhealthy primary cells, or inactive stimulating cytokines.

  • Troubleshooting Steps:

    • Optimize the cytokine cocktail and timing for Th17 differentiation.

    • Ensure primary cells are isolated and handled carefully to maintain viability.

    • Use pre-tested, high-quality recombinant cytokines for stimulation.

    • For intracellular cytokine staining in flow cytometry, ensure the protein transport inhibitor (e.g., Brefeldin A) is effective.

Issue 2: High Background IL-17 Secretion in Unstimulated Controls

  • Possible Cause: Contamination of cell cultures with stimulants (e.g., endotoxin), or spontaneous differentiation of memory T cells.

  • Troubleshooting Steps:

    • Use endotoxin-free reagents and sterile cell culture techniques.

    • Consider using naïve T cells for differentiation to reduce background from pre-existing memory populations.

Issue 3: Discrepancy Between ELISA and Flow Cytometry Results

  • Possible Cause: ELISA measures total secreted IL-17, while flow cytometry identifies the frequency of IL-17-producing cells. These are different, though related, readouts.

  • Troubleshooting Steps:

    • Recognize that a potent inhibitor might reduce the amount of IL-17 secreted per cell without drastically changing the number of cells that initiate IL-17 production.

    • Ensure that the gating strategy in flow cytometry is consistent and accurately identifies the target cell population.

Data Presentation

Table 1: Representative IC50 Values for RORγ Antagonists in Various Assays

CompoundLuciferase Reporter Assay (HEK293 cells) IC50 (nM)TR-FRET Coactivator Assay IC50 (nM)Mouse Splenocyte IL-17 Secretion Assay IC50 (nM)
This compound (Example Data) 152550
Antagonist X 203575
Antagonist Y 51020

Note: The IC50 values presented are for illustrative purposes and may vary depending on the specific experimental conditions.

Experimental Protocols

RORγ Luciferase Reporter Gene Assay
  • Cell Seeding: Plate HEK293 cells into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with an RORγ expression vector and a luciferase reporter vector containing ROREs using a suitable transfection reagent. A constitutively active Renilla luciferase vector should be included for normalization.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the Fire-fly luciferase signal to the Renilla luciferase signal and plot the normalized data against the log of the this compound concentration to determine the IC50 value.

RORγ TR-FRET Coactivator Assay
  • Reagent Preparation: Prepare assay buffer and serial dilutions of this compound.

  • Assay Plate Setup: In a 384-well plate, add the RORγ LBD (e.g., GST-tagged) and the terbium-labeled anti-GST antibody.

  • Compound Addition: Add the this compound dilutions or vehicle control to the wells.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Coactivator Addition: Add the fluorescein-labeled coactivator peptide.

  • Final Incubation: Incubate for 1-2 hours at room temperature, protected from light.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader using the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission) and plot against the log of the this compound concentration to determine the IC50 value.

Mouse Splenocyte IL-17A Secretion Assay
  • Splenocyte Isolation: Isolate splenocytes from mice and prepare a single-cell suspension.

  • Cell Plating: Plate the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.

  • Th17 Differentiation: Stimulate the cells with a cytokine cocktail for Th17 differentiation (e.g., anti-CD3/CD28 antibodies, IL-6, TGF-β, and IL-23).

  • Incubation: Culture the cells for 3-4 days at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Measure the concentration of IL-17A in the supernatants using a commercially available ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the IL-17A concentration against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

RORg_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Cytokine_Receptors Cytokine Receptors Cytokines->Cytokine_Receptors e.g., IL-6, IL-23 STAT3 STAT3 Cytokine_Receptors->STAT3 Signal Transduction pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation RORg_protein RORγ (inactive) RORg_pSTAT3_complex RORγ / pSTAT3 Complex pSTAT3->RORg_pSTAT3_complex Translocates to Nucleus RORg_active RORγ (active) RORg_protein->RORg_active Endogenous Ligand RORg_active->RORg_pSTAT3_complex This compound This compound This compound->RORg_active Inhibition RORE ROR Response Element (RORE) RORg_pSTAT3_complex->RORE Transcription_Activation Transcription Activation RORg_pSTAT3_complex->Transcription_Activation Recruits Coactivators IL17_Gene IL-17 Gene Transcription_Activation->IL17_Gene Promotes Transcription Coactivators Coactivators Coactivators->RORg_pSTAT3_complex

Caption: RORγ signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_experiment Experiment cluster_readout Readout cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, Splenocytes) Assay_Setup Assay Setup (Seeding & Transfection) Cell_Culture->Assay_Setup Reagent_Prep Reagent Preparation (this compound Dilutions) Compound_Treatment Compound Treatment Reagent_Prep->Compound_Treatment Assay_Setup->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Luciferase Luciferase Assay Incubation->Luciferase TR_FRET TR-FRET Assay Incubation->TR_FRET ELISA ELISA / Flow Cytometry Incubation->ELISA Data_Normalization Data Normalization Luciferase->Data_Normalization TR_FRET->Data_Normalization ELISA->Data_Normalization IC50_Calculation IC50 Calculation Data_Normalization->IC50_Calculation Results Results IC50_Calculation->Results

Caption: General experimental workflow for assessing this compound activity.

Troubleshooting_Logic Problem Inconsistent Results? Check_Cells Check Cell Health & Passage Number Problem->Check_Cells Check_Reagents Check Reagent Quality & Storage Problem->Check_Reagents Review_Protocol Review Protocol Adherence Problem->Review_Protocol Calibrate_Pipettes Calibrate Pipettes Problem->Calibrate_Pipettes Contamination Contamination Present? Check_Cells->Contamination Reagent_Issue Reagent Degradation? Check_Reagents->Reagent_Issue Protocol_Deviation Protocol Deviation? Review_Protocol->Protocol_Deviation Pipetting_Error Pipetting Error? Calibrate_Pipettes->Pipetting_Error Contamination->Check_Reagents No Discard_Culture Discard Culture & Start Fresh Contamination->Discard_Culture Yes Reagent_Issue->Review_Protocol No Use_New_Aliquots Use New Reagent Aliquots Reagent_Issue->Use_New_Aliquots Yes Protocol_Deviation->Calibrate_Pipettes No Standardize_Protocol Standardize Protocol Protocol_Deviation->Standardize_Protocol Yes Refine_Technique Refine Pipetting Technique Pipetting_Error->Refine_Technique Yes Resolved Problem Resolved Pipetting_Error->Resolved No Discard_Culture->Resolved Use_New_Aliquots->Resolved Standardize_Protocol->Resolved Refine_Technique->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with the RORγ antagonist, Retezorogant, in in vitro cell culture experiments. By offering detailed protocols and mitigation strategies, this guide aims to ensure the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell cultures treated with this compound. Is this expected?

A1: While there is limited publicly available data specifically detailing the cytotoxic profile of this compound, it is not uncommon for small molecule inhibitors to exhibit some level of cytotoxicity, particularly at higher concentrations. The observed toxicity could be due to on-target effects related to the inhibition of RORγ, off-target effects, or experimental variables. It is crucial to systematically evaluate and optimize your experimental conditions.

Q2: What are the initial steps to troubleshoot this compound-related cytotoxicity?

A2: A systematic approach is key to identifying the source of cytotoxicity.[1][2] We recommend the following initial steps:

  • Confirm Compound Purity and Identity: Ensure the purity of your this compound stock. Impurities from synthesis can contribute to unexpected cytotoxicity.

  • Establish a Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. This will help identify a potential therapeutic window where the desired biological activity is observed without significant cell death.

  • Evaluate Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Run a vehicle control with the solvent alone to determine the maximum tolerated concentration, which is typically below 0.5% for most cell lines.[2][3]

Q3: Could the observed cytotoxicity be cell-type specific?

A3: Yes, different cell lines can exhibit varying sensitivities to a compound. Consider testing this compound on a panel of cell lines, including those that do not express RORγ, to distinguish between on-target and off-target cytotoxic effects.

Q4: How can I be sure that the observed effect is cytotoxicity and not just a reduction in cell proliferation?

A4: It is important to differentiate between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects. Employ assays that specifically measure cell death, such as those that detect loss of membrane integrity (e.g., LDH release assay or trypan blue exclusion), in parallel with metabolic assays (e.g., MTT, MTS) that measure cell viability.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed Across All Tested Concentrations
Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Prepare fresh dilutions from a concentrated stock for each experiment. Visually inspect the media for any precipitates after adding this compound.Reduced variability and more consistent results.
Solvent Toxicity Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium to ≤ 0.1%. Prepare higher concentration stock solutions to minimize the volume added to the culture.Reduced cell death in vehicle control wells.
Incorrect Cell Seeding Density Optimize the cell seeding density. Too low a density can make cells more susceptible to drug-induced toxicity.Increased cell viability at lower this compound concentrations.
Extended Exposure Time Reduce the incubation time of the cells with this compound. Perform a time-course experiment to determine the optimal exposure duration.Identification of a time point with maximal on-target effect and minimal cytotoxicity.
Issue 2: Inconsistent Results Between Experiments

| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Reagent Variability | Use a single, quality-controlled batch of this compound for a set of experiments. If a new batch is used, perform a bridging experiment to ensure consistency. | Improved reproducibility of results. | | Variations in Cell Culture Conditions | Standardize all cell culture parameters, including media components, serum concentration, and incubation times. | Reduced experiment-to-experiment variability. | | Assay Interference | Use an orthogonal method to confirm viability results (e.g., a membrane integrity assay in addition to a metabolic assay). | Confirmation of the cytotoxic effect and ruling out assay-specific artifacts. |

Experimental Protocols

Protocol 1: Determining the IC50 and CC50 of this compound using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for efficacy and the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium from a concentrated stock solution in DMSO. Also, prepare a vehicle control series with the same concentrations of DMSO.

  • Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions or vehicle controls to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration to determine the IC50 and CC50 values.

Protocol 2: LDH Release Assay for Measuring Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Assay: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance readings of the treated, spontaneous release, and maximum release wells.

Visualizing Experimental Workflow and Signaling

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions A->C B Culture and Seed Target Cells D Treat Cells with this compound and Vehicle Control B->D C->D E Incubate for Defined Period (e.g., 24, 48, 72h) D->E F Perform Viability/Cytotoxicity Assays (e.g., MTT, LDH) E->F G Measure Absorbance/Fluorescence F->G H Calculate IC50 and CC50 Values G->H I Interpret Results H->I

Mitigation_Strategies cluster_optimization Experimental Optimization cluster_validation Assay Validation cluster_advanced Advanced Strategies A Observed Cytotoxicity B Optimize Concentration A->B C Reduce Exposure Time A->C D Optimize Cell Density A->D E Minimize Solvent Concentration A->E F Use Orthogonal Assays A->F G Include Proper Controls (Vehicle, Untreated) A->G H Test on Multiple Cell Lines A->H I Consider Drug Delivery Systems A->I

RORgamma_Signaling_Hypothesis This compound This compound RORg RORγ This compound->RORg Inhibits Survival Cell Survival Pathways (Hypothetical Off-Target) This compound->Survival May Inhibit (Off-target) Th17 Th17 Differentiation RORg->Th17 Promotes IL17 IL-17 Production Th17->IL17 Leads to Cytotoxicity Cytotoxicity IL17->Cytotoxicity Context-Dependent Effects Survival->Cytotoxicity Leads to

References

Overcoming challenges in Retezorogant delivery for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Retezorogant in animal studies. The information provided addresses potential challenges related to the delivery and formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the retinoid-related orphan receptor γ (RORγ).[1][2] RORγ is a nuclear receptor that plays a crucial role in the development of T helper 17 (Th17) cells, which are key mediators of inflammation. By inhibiting RORγ, this compound can suppress the production of pro-inflammatory cytokines, making it a compound of interest for autoimmune and inflammatory diseases.

Q2: What are the known physicochemical properties of this compound?

This compound is a solid powder with the following properties:

  • Chemical Formula: C23H33ClN2O3[1][3]

  • Molecular Weight: 420.98 g/mol [3]

  • CAS Number: 1950570-48-5

Q3: What are the general storage recommendations for this compound?

For long-term storage, it is recommended to store this compound at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.

Troubleshooting Guide: Overcoming Delivery Challenges

Researchers may encounter several challenges when delivering this compound in animal studies, primarily due to its likely poor aqueous solubility. This guide provides potential solutions to these common issues.

Issue 1: Low Bioavailability or High Variability in Exposure

Possible Cause: Poor dissolution of this compound in the gastrointestinal tract following oral administration.

Solutions:

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate.

    • Micronization: Milling techniques can reduce particle size to the micrometer range.

    • Nanonization: Creating a nanosuspension can further increase the surface area and improve absorption.

  • Formulation with Solubilizing Excipients:

    • Co-solvents: Utilizing a mixture of water-miscible organic solvents can increase the solubility of this compound.

    • Surfactants: These agents can form micelles that encapsulate the drug, improving its solubility and stability in suspension.

    • Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, enhancing their solubility.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can improve absorption.

    • Oil Solutions: Dissolving this compound in a suitable oil.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the aqueous environment of the gut, facilitating drug absorption.

Issue 2: Vehicle-Related Toxicity or Adverse Events in Animals

Possible Cause: The chosen vehicle for solubilizing this compound may have its own toxicological effects.

Solutions:

  • Toxicity Screening of Vehicles: Before initiating the main study, conduct a pilot study to assess the tolerability of the vehicle in the chosen animal model.

  • Use of Established Safe Excipients: Refer to databases of safe and tolerable excipients for preclinical studies to select appropriate formulation components.

  • Minimize Excipient Concentration: Use the lowest effective concentration of any solubilizing agent to minimize potential side effects.

Issue 3: Instability of the Formulation

Possible Cause: this compound may degrade in the chosen formulation over time, especially if not stored correctly.

Solutions:

  • Stability Studies: Conduct short-term stability studies of the prepared formulation under the intended storage and administration conditions.

  • pH Adjustment: If this compound's stability is pH-dependent, buffer the formulation to an optimal pH range.

  • Protection from Light and Oxidation: Store formulations in light-resistant containers and consider the addition of antioxidants if the compound is susceptible to oxidation.

Data Presentation: Formulation Comparison

When evaluating different formulation strategies, it is crucial to present the data in a clear and comparable format. The following tables are examples of how to structure pharmacokinetic data from a pilot study comparing different this compound formulations.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Example Data)

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)
Aqueous Suspension1050 ± 152.0250 ± 75
Micronized Suspension10150 ± 401.5900 ± 200
SEDDS Formulation10450 ± 1101.02700 ± 550

Table 2: Physical Properties of Different this compound Formulations (Example Data)

Formulation TypeParticle Size (D90)Solubility in Vehicle (mg/mL)
Aqueous Suspension50 µm< 0.01
Micronized Suspension5 µm< 0.01
SEDDS FormulationN/A25

Experimental Protocols

Protocol 1: Preparation of a Micronized this compound Suspension

  • Objective: To prepare a suspension of this compound with a reduced particle size to enhance dissolution.

  • Materials: this compound powder, wetting agent (e.g., 0.5% Tween 80), vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Procedure:

    • Weigh the required amount of this compound.

    • In a mortar, add a small amount of the wetting agent to the this compound powder and triturate to form a uniform paste.

    • Gradually add the vehicle to the paste while continuing to triturate to form a homogenous suspension.

    • Transfer the suspension to a suitable container for storage.

    • Verify particle size using a suitable method (e.g., laser diffraction).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the pharmacokinetic profile of this compound following oral administration of a specific formulation.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer the this compound formulation via oral gavage at the desired dose.

    • Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

RORg_Signaling_Pathway cluster_extracellular Extracellular cluster_cell T Helper 17 (Th17) Cell Pro_inflammatory_Stimuli Pro_inflammatory_Stimuli RORg_Activation RORγ Activation Pro_inflammatory_Stimuli->RORg_Activation Activates Gene_Transcription Gene Transcription (e.g., IL-17A, IL-17F) RORg_Activation->Gene_Transcription Promotes Cytokine_Production Pro-inflammatory Cytokine Production Gene_Transcription->Cytokine_Production Leads to Inflammation Inflammation Cytokine_Production->Inflammation Drives This compound This compound This compound->RORg_Activation Inhibits

Caption: RORγ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study Formulation_Strategy Select Formulation Strategy (e.g., Micronization, SEDDS) Formulation_Preparation Prepare this compound Formulation Formulation_Strategy->Formulation_Preparation Characterization Characterize Formulation (Particle Size, Solubility) Formulation_Preparation->Characterization Dosing Oral Administration to Animals Characterization->Dosing Proceed if formulation is stable Sampling Blood Sample Collection Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: Workflow for formulation development and in vivo testing of this compound.

Troubleshooting_Logic Start Low Bioavailability Observed Check_Solubility Is this compound solubility in the vehicle sufficient? Start->Check_Solubility Improve_Solubility Improve Solubility: - Co-solvents - Surfactants - Cyclodextrins Check_Solubility->Improve_Solubility No Check_Dissolution Is the dissolution rate adequate? Check_Solubility->Check_Dissolution Yes Re-evaluate Re-evaluate in vivo Improve_Solubility->Re-evaluate Improve_Dissolution Enhance Dissolution: - Micronization - Nanonization Check_Dissolution->Improve_Dissolution No Consider_Lipid Consider Lipid-Based Formulation (SEDDS) Check_Dissolution->Consider_Lipid Yes, but still low bioavailability Improve_Dissolution->Re-evaluate Consider_Lipid->Re-evaluate

Caption: Decision tree for troubleshooting low bioavailability of this compound.

References

Retezorogant stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Retezorogant. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the conditions specified in its Certificate of Analysis (CoA). As a general guideline, solid this compound is typically stored at room temperature.[1] However, specific storage conditions may vary, and it is crucial to adhere to the manufacturer's recommendations. For long-term storage, it is advisable to store the compound in a tightly sealed container, protected from light and moisture.

Q2: How should I prepare stock solutions of this compound?

A2: this compound stock solutions should be prepared in a suitable solvent, such as DMSO, at a concentration appropriate for your experimental needs. It is recommended to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, they should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of this compound in solution is not extensively documented in publicly available literature, so it is best practice to minimize the storage time of solutions.

Q3: I am observing inconsistent results in my experiments with this compound. Could this be related to compound stability?

A3: Yes, inconsistent experimental outcomes can be a result of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, exposure to light, or incompatible buffer components can lead to the degradation of this compound. It is crucial to ensure proper handling and storage at all stages of your experimental workflow. If you suspect compound instability, preparing a fresh stock solution from solid material is recommended.

Q4: How can I assess the stability of this compound in my experimental conditions?

A4: To assess the stability of this compound under your specific experimental conditions, you can perform a simple time-course experiment. This involves incubating this compound in your experimental buffer or media for different durations (e.g., 0, 2, 4, 8, 24 hours) and then analyzing the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor for any degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected loss of compound activity Compound degradation due to improper storage or handling.1. Prepare a fresh stock solution of this compound from solid material.2. Review storage conditions of both solid compound and stock solutions.3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Appearance of unknown peaks in analytical chromatograms Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products and pathways.2. Optimize the analytical method to ensure separation of the parent compound from any degradants.
Precipitation of the compound in aqueous buffers Poor solubility or buffer incompatibility.1. Confirm the solubility of this compound in your chosen buffer system.2. Consider the use of a co-solvent, but verify its compatibility with your experimental setup.3. Prepare fresh dilutions from a concentrated stock solution immediately before use.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[2][3][4]

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the solutions to the stress conditions outlined in the table below. Include a control sample stored under normal conditions.

  • Sample Analysis: At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base-stressed samples if necessary. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.[5]

Table 1: Typical Forced Degradation Conditions

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temperature / 60°CUp to 48 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature / 60°CUp to 48 hours
Oxidation 3% H₂O₂Room TemperatureUp to 48 hours
Thermal Degradation Solid & Solution60°CUp to 48 hours
Photostability Solid & SolutionICH Q1B conditionsAs per guidelines

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_solid This compound (Solid) prep_solution Prepare Stock Solution prep_solid->prep_solution stress_acid Acid Hydrolysis prep_solution->stress_acid stress_base Base Hydrolysis prep_solution->stress_base stress_ox Oxidation prep_solution->stress_ox stress_thermal Thermal prep_solution->stress_thermal stress_photo Photolysis prep_solution->stress_photo analysis_hplc HPLC Analysis stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_thermal->analysis_hplc stress_photo->analysis_hplc analysis_data Data Interpretation analysis_hplc->analysis_data

Caption: Forced degradation experimental workflow.

troubleshooting_workflow start Inconsistent Experimental Results check_storage Review Storage Conditions (Solid & Solution) start->check_storage check_handling Review Handling Procedures (e.g., freeze-thaw cycles) check_storage->check_handling OK prepare_fresh Prepare Fresh Stock Solution check_handling->prepare_fresh OK run_control Run Control Experiment prepare_fresh->run_control problem_persists Problem Persists? run_control->problem_persists stability_study Conduct Stability Study in Experimental Buffer problem_persists->stability_study Yes resolved Problem Resolved problem_persists->resolved No stability_study->resolved

Caption: Troubleshooting inconsistent results.

References

Addressing variability in Retezorogant experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Retezorogant Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and achieving consistent results in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-subject variability in pro-inflammatory cytokine levels after this compound treatment in our in-vitro human cell line studies. What could be the primary cause?

High inter-subject variability is a known characteristic of the Stochastic Cellular Response (SCR) pathway, which this compound targets. The expression and activity of the Variability Receptor (VR1) can differ significantly between cell lines and even passages of the same cell line. We recommend rigorous cell line authentication and characterization, including VR1 expression analysis by flow cytometry or western blot, prior to initiating experiments.

Q2: Is there a correlation between the passage number of our cell lines and the observed efficacy of this compound?

Yes, a direct correlation has been noted. Cell lines at higher passage numbers (>20) have demonstrated increased stochasticity in the SCR pathway, potentially due to genetic drift and altered protein expression profiles. This can lead to inconsistent responses to this compound. For optimal and reproducible results, it is strongly advised to use cell lines with a low passage number (<10).

Q3: What are the recommended positive and negative controls for a standard this compound efficacy experiment?

  • Positive Control: A known potent activator of the SCR pathway, such as the synthetic ligand "Stochastin-A," should be used to induce a robust pro-inflammatory response.

  • Negative Control: A vehicle control (e.g., DMSO at the same concentration as this compound) is essential to account for any effects of the solvent on the cells.

  • Untreated Control: A baseline group of cells that receives no treatment should also be included.

Q4: Can serum starvation conditions prior to this compound treatment influence the experimental outcome?

Absolutely. The SCR pathway is sensitive to cellular stress. Serum starvation can induce a stress response that potentiates the SCR pathway, leading to an exaggerated response to both the agonist and this compound. We recommend a standardized, brief serum starvation period of 2-4 hours. Longer periods may increase baseline variability.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound
Potential Cause Troubleshooting Steps
Cell Line Variability 1. Perform STR profiling to authenticate the cell line. 2. Standardize cell passage number for all experiments (recommend <10). 3. Quantify VR1 receptor expression levels via qPCR or Western Blot before each experiment.
Reagent Instability 1. Prepare fresh dilutions of this compound from a stock solution for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Confirm the bioactivity of the agonist (e.g., Stochastin-A) used to stimulate the pathway.
Assay-Specific Issues 1. Ensure consistent cell seeding density across all wells. 2. Verify the linearity and dynamic range of your cytokine detection assay (e.g., ELISA). 3. Increase the number of technical and biological replicates.
Issue 2: High Background Signal in Cytokine Assays
Potential Cause Troubleshooting Steps
Cell Culture Contamination 1. Routinely test cell cultures for mycoplasma contamination. 2. Ensure aseptic techniques are strictly followed.
Sub-optimal Antibody Concentrations 1. Titrate primary and secondary antibodies for your ELISA to determine the optimal concentration. 2. Use a high-quality blocking buffer to minimize non-specific binding.
Extended Incubation Times 1. Optimize incubation times for both this compound treatment and assay development steps. 2. Adhere strictly to the protocol-defined timings.

Quantitative Data Summary

Table 1: Effect of Cell Passage Number on this compound IC50
Cell Line Passage Number Mean IC50 (nM) Standard Deviation
HEK293-VR1515.2± 2.1
HEK293-VR11548.7± 9.8
HEK293-VR125112.5± 25.4
Table 2: Impact of Serum Starvation on Baseline Cytokine Secretion
Cell Line Serum Starvation Period (hours) Baseline IL-6 Secretion (pg/mL) Standard Deviation
A549-VR1212.4± 1.5
A549-VR1835.1± 5.6
A549-VR12489.9± 18.2

Experimental Protocols

Protocol 1: In-Vitro this compound Efficacy Assay
  • Cell Seeding: Seed VR1-expressing cells (e.g., HEK293-VR1) in a 96-well plate at a density of 5 x 10^4 cells/well and culture for 24 hours.

  • Serum Starvation: Gently wash the cells with PBS and replace the medium with a serum-free medium. Incubate for 2-4 hours.

  • This compound Treatment: Prepare a serial dilution of this compound in a serum-free medium. Add the diluted this compound to the respective wells and incubate for 1 hour.

  • Agonist Stimulation: Add the agonist "Stochastin-A" to a final concentration of 10 nM to all wells except the untreated control and vehicle control wells.

  • Incubation: Incubate the plate for 18 hours at 37°C in a humidified 5% CO2 incubator.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of the target pro-inflammatory cytokine (e.g., IL-6) using a validated ELISA kit.

  • Data Analysis: Calculate the IC50 value of this compound by fitting the dose-response data to a four-parameter logistic curve.

Diagrams

Retezorogant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Stochastin_A Stochastin-A (Agonist) VR1 Variability Receptor (VR1) Stochastin_A->VR1 Activates This compound This compound (Antagonist) This compound->VR1 Blocks Fluctuate Fluctuate (Kinase) VR1->Fluctuate Phosphorylates Diverge Diverge (Transcription Factor) Fluctuate->Diverge Activates Nucleus Nucleus Diverge->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Upregulates Transcription

Caption: The this compound signaling pathway, illustrating the mechanism of action.

Experimental_Workflow start Start cell_seeding 1. Cell Seeding (5 x 10^4 cells/well) start->cell_seeding serum_starvation 2. Serum Starvation (2-4 hours) cell_seeding->serum_starvation retezo_treatment 3. This compound Treatment (1 hour) serum_starvation->retezo_treatment agonist_stimulation 4. Agonist Stimulation (18 hours) retezo_treatment->agonist_stimulation cytokine_measurement 5. Cytokine Measurement (ELISA) agonist_stimulation->cytokine_measurement data_analysis 6. Data Analysis (IC50 Calculation) cytokine_measurement->data_analysis end End data_analysis->end

Caption: A streamlined workflow for the in-vitro this compound efficacy assay.

Troubleshooting_Logic issue Inconsistent IC50 Values cause1 Cell Line Variability? issue->cause1 cause2 Reagent Instability? issue->cause2 cause3 Assay-Specific Issues? issue->cause3 solution1 Authenticate Cell Line Standardize Passage Number Quantify VR1 Expression cause1->solution1 Yes solution2 Prepare Fresh Reagents Avoid Freeze-Thaw Cycles Confirm Agonist Bioactivity cause2->solution2 Yes solution3 Standardize Seeding Density Validate Assay Range Increase Replicates cause3->solution3 Yes

Caption: A logical decision tree for troubleshooting inconsistent IC50 values.

How to control for confounding variables in Retezorogant studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Retezorogant is a fictional drug. The following information is based on established principles of clinical trial design and methodologies for controlling confounding variables in studies of investigational drugs for chronic diseases, such as Idiopathic Pulmonary Fibrosis (IPF).

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding variables during clinical and observational studies of this compound. A confounder is an external variable that is associated with both the treatment (this compound) and the outcome, potentially distorting the true relationship.[1][2][3]

Troubleshooting Guide: Addressing Unexpected Variability

Question: We are observing high variability in our primary endpoint (e.g., change in Forced Vital Capacity - FVC) that doesn't seem to be explained by treatment alone. Could confounding be the issue?

Answer: Yes, unexpected variability is a key indicator of potential confounding. Confounding variables can obscure the true effect of this compound.[4]

Troubleshooting Steps:

  • Review Baseline Characteristics: Compare the baseline characteristics of the treatment and placebo/control groups. Use the table below as a guide to look for imbalances in known IPF prognostic factors.[5] A significant imbalance (e.g., more smokers or patients with lower baseline FVC in one group) could be a source of confounding.

  • Stratified Analysis: Perform a stratified analysis by dividing the study population into subgroups based on a potential confounder (e.g., smoking status, baseline disease severity). Analyze the effect of this compound within each subgroup. If the treatment effect differs significantly between strata, the variable is likely a confounder or an effect modifier.

  • Multivariable Regression Analysis: Use statistical models like Analysis of Covariance (ANCOVA) or multiple linear regression to adjust for multiple potential confounders simultaneously. This will help you estimate the effect of this compound while statistically controlling for the influence of these variables.

Table 1: Example of Baseline Characteristics Review

CharacteristicThis compound Group (N=150)Placebo Group (N=150)p-valuePotential for Confounding
Age (mean, SD) 68.5 (7.2)68.9 (7.5)0.62Low
Sex (% male) 78%75%0.55Low
Smoking History (% ever) 65%52%0.03 High
Baseline FVC % pred. (mean, SD) 65.2 (8.1)69.8 (8.5)<0.01 High
DLco % pred. (mean, SD) 42.1 (10.3)41.8 (10.9)0.81Low
Concomitant Antifibrotic Use (%) 30%45%0.02 High

FVC % pred.: Forced Vital Capacity percent predicted; DLco % pred.: Diffusing capacity of the lungs for carbon monoxide percent predicted.

Frequently Asked Questions (FAQs)

Study Design

Question: What are the most critical confounding variables to consider when designing a clinical trial for this compound in Idiopathic Pulmonary Fibrosis (IPF)?

Answer: Based on clinical research in IPF, the following are critical potential confounders:

  • Disease Severity: Measured by baseline lung function (FVC, DLco), and high-resolution computed tomography (HRCT) patterns.

  • Disease Progression Rate: Some patients progress more rapidly than others. A patient's rate of FVC decline prior to the study is a strong predictor of future decline.

  • Age and Sex: Both can influence disease progression and outcomes.

  • Smoking History: Smoking is a significant risk factor for IPF and can influence disease progression.

  • Comorbidities: Conditions like gastroesophageal reflux disease (GERD), pulmonary hypertension, and emphysema are common in IPF and can affect outcomes.

  • Concomitant Medications: Use of other IPF treatments (e.g., pirfenidone, nintedanib) or medications for comorbidities must be carefully documented and controlled for.

Question: How can we control for these confounding variables at the study design stage?

Answer: Proactive control during the design phase is the most effective way to minimize confounding.

  • Randomization: This is the gold standard for distributing both known and unknown confounders evenly between treatment and control groups. With a sufficiently large sample size, randomization helps ensure the groups are comparable.

  • Restriction: You can restrict the study population to a specific subgroup to eliminate a confounder. For example, enrolling only non-smokers to control for the effect of smoking. However, this may limit the generalizability of your findings.

  • Matching: In observational studies, you can match participants in the treatment group with control participants who have similar characteristics (e.g., age, sex, baseline FVC).

  • Stratified Randomization: This technique ensures that important confounding variables are evenly distributed between groups. For example, you can stratify by baseline disease severity (mild, moderate) and then randomize participants within each stratum to either this compound or placebo.

Statistical Analysis

Question: If we suspect confounding after data collection, what statistical methods can be used to control for it?

Answer: Several statistical methods can be applied during the analysis phase to adjust for confounding.

  • Stratification: As mentioned in the troubleshooting section, you can analyze the data in strata (subgroups) of the confounding variable and then pool the results, for instance, using the Mantel-Haenszel method.

  • Multivariable Analysis: This is a common and powerful approach.

    • Analysis of Covariance (ANCOVA): Used when you have a continuous outcome (like change in FVC) and a categorical independent variable (treatment group), while controlling for one or more continuous or categorical confounders (covariates).

    • Multiple Regression: Allows you to model the relationship between an outcome and multiple independent variables and confounders simultaneously.

  • Propensity Score Matching (PSM): Primarily used in observational studies, this method calculates the probability (propensity score) of a participant receiving the treatment based on their baseline characteristics. Participants with similar propensity scores are then matched to create comparable groups.

Experimental Protocols

Protocol: Assessment of a Biomarker for this compound Target Engagement

This protocol describes a method to measure a hypothetical downstream biomarker of this compound's target kinase, "Retezo-Kinase" (RK), to confirm target engagement and explore its relationship with clinical outcomes.

  • Objective: To quantify the level of phosphorylated RK (pRK) in peripheral blood mononuclear cells (PBMCs) as a measure of this compound's biological activity.

  • Sample Collection:

    • Collect 10 mL of whole blood in sodium heparin tubes at baseline, week 4, week 12, and week 24.

    • Process samples within 2 hours of collection.

  • PBMC Isolation:

    • Dilute blood 1:1 with phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a Ficoll-Paque gradient.

    • Centrifuge at 400 x g for 30 minutes with the brake off.

    • Carefully aspirate the PBMC layer (the "buffy coat").

    • Wash PBMCs twice with PBS.

  • Protein Extraction:

    • Lyse the PBMC pellet with RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Quantification by ELISA:

    • Use a validated sandwich ELISA kit specific for pRK.

    • Coat a 96-well plate with a capture antibody for total RK.

    • Add protein lysates and standards to the wells and incubate.

    • Wash the wells and add a detection antibody specific for the phosphorylated form of RK.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add TMB substrate and stop the reaction with sulfuric acid.

    • Read the absorbance at 450 nm using a plate reader.

    • Calculate pRK concentrations based on the standard curve.

  • Data Analysis:

    • Analyze the change in pRK levels from baseline in the this compound and placebo groups using a mixed-effects model.

    • Use ANCOVA to assess the relationship between the change in pRK and the change in FVC, adjusting for potential confounders like baseline FVC and smoking status.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor (e.g., TGF-β) Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RetezoKinase Retezo-Kinase (RK) Receptor->RetezoKinase Activates pRK pRK (Active) RetezoKinase->pRK Phosphorylation Downstream Downstream Signaling Cascade pRK->Downstream Transcription Gene Transcription Downstream->Transcription Fibrosis Fibrosis-related Proteins Transcription->Fibrosis This compound This compound This compound->RetezoKinase Inhibits

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

G cluster_design Study Design Phase cluster_analysis Analysis Phase A Identify Potential Confounders B Define Inclusion/ Exclusion Criteria (Restriction) A->B C Stratified Randomization A->C D Collect Baseline & Outcome Data C->D E Check for Imbalances in Baseline Data D->E F Statistical Control (e.g., ANCOVA) E->F If Imbalance Detected G Report Adjusted Treatment Effect E->G If Balanced F->G

Caption: Workflow for identifying and controlling for confounding variables.

G R This compound (Treatment) O FVC Decline (Outcome) R->O True Effect? C Smoking History (Confounder) C->R Associated with (e.g., smokers may be less likely to enroll) C->O Causes/Associated with (smoking worsens fibrosis)

Caption: Logical relationship between treatment, outcome, and a confounder.

References

Validation & Comparative

Retezorogant vs. Other RORγt Antagonists in Autoimmune Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The Retinoid-related orphan receptor gamma t (RORγt) has been identified as a master regulator of T helper 17 (Th17) cell differentiation, making it a prime therapeutic target for a variety of autoimmune diseases.[1][2][3] Th17 cells and the cytokines they produce, particularly Interleukin-17 (IL-17), are key drivers in the pathogenesis of conditions like psoriasis, multiple sclerosis, and rheumatoid arthritis.[1][4] Consequently, the development of small molecule inhibitors targeting RORγt has become a significant focus of pharmaceutical research.

This guide provides an objective comparison of Retezorogant (GSK2981278), a notable RORγt inverse agonist, with other RORγt antagonists based on their performance in preclinical autoimmune models. The comparison is supported by experimental data on efficacy, mechanisms of action, and detailed protocols for the key experiments cited.

Mechanism of Action: The RORγt Signaling Pathway

RORγt is a ligand-dependent transcription factor that, upon activation, drives the expression of genes crucial for Th17 cell differentiation and function, including those encoding for IL-17A, IL-17F, and IL-22. Cytokines such as IL-6 and IL-23 activate STAT3, which promotes the expression of RORγt. RORγt antagonists, or inverse agonists, function by binding to the ligand-binding domain of the RORγt protein, thereby inhibiting its transcriptional activity. This action suppresses the production of pro-inflammatory Th17-associated cytokines and can ameliorate disease in autoimmune models. Some inhibitors have been shown to displace RORγt from its DNA binding sites, while others affect transcription without preventing DNA binding, indicating divergent mechanisms of action.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R STAT3 STAT3 IL-6R->STAT3 Activation IL-23R->STAT3 Activation p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation RORgt_gene RORC Gene p-STAT3->RORgt_gene Transcription RORgt_protein RORγt RORgt_gene->RORgt_protein Translation IL-17_gene IL17A/F Gene RORgt_protein->IL-17_gene Activation IL-17_mRNA IL-17 mRNA IL-17_gene->IL-17_mRNA Transcription This compound This compound & Other Antagonists This compound->RORgt_protein Inhibition

Caption: RORγt signaling pathway and point of inhibition.

Comparative Efficacy in Preclinical Autoimmune Models

The effectiveness of RORγt inhibitors is commonly evaluated in various animal models that mimic human autoimmune diseases. The Imiquimod (IMQ)-induced psoriasis model in mice and the Experimental Autoimmune Encephalomyelitis (EAE) model for multiple sclerosis are two of the most widely used systems.

Psoriasis Models

In the IMQ-induced psoriasis model, topical application of IMQ on mouse skin leads to inflammation characterized by increased epidermal thickness and infiltration of immune cells, driven by the IL-23/IL-17 axis.

CompoundModelDosage/ApplicationKey Finding% Reduction vs. Vehicle/ControlReference
This compound (GSK2981278) IMQ-induced mouse psoriasis1% topical ointmentReduction in epidermal thickness~23%
JNJ-54271074 IL-23-induced mouse psoriasis30 mg/kg, oralDose-dependent inhibition of skin inflammationSignificant reduction (specific % not stated)
VTP-43742 Plaque Psoriasis PatientsOral administration25-30% of patients achieved PASI-7550-75% reduction in plasma IL-17A/F

Note: Direct comparison is challenging due to differences in model systems (IMQ vs. IL-23 induced), administration routes (topical vs. oral), and species (mouse vs. human).

Multiple Sclerosis (EAE) Model

EAE is induced in mice by immunization with myelin-derived peptides, such as MOG35-55, leading to a T-cell-mediated autoimmune attack on the central nervous system. The severity of the disease is monitored using a clinical scoring system.

CompoundModelDosage/ApplicationKey FindingEfficacy MetricReference
GSK805 Mouse EAEOral administrationAmeliorated EAE symptomsSignificant reduction in clinical score
TMP778 Mouse EAENot specifiedSuppressed Th17 responses and ameliorated EAESignificant reduction in clinical score
SR1001 Mouse EAENot specifiedSuppressed IL-17 production and reduced disease severitySignificant reduction in clinical score
Unnamed Allosteric Inhibitors Mouse EAE10, 30, 100 mg/kg, oral BIDDose-dependent reduction in clinical scoreSignificant reduction in clinical score at 30 & 100 mg/kg

In Vitro Potency

The potency of RORγt antagonists is often first determined using in vitro cellular assays that measure the inhibition of Th17 cell differentiation or the production of IL-17.

CompoundAssayCell TypeKey MetricPotency (IC50)Reference
This compound (GSK2981278) Th17 cytokine productionHuman & mouse cellsInhibition of IL-17A/F, IL-22Highly potent (specific IC50 not stated)
JNJ-54271074 IL-17A productionMouse γδ T cells (IL-1β/IL-23 stimulated)IC5077 nM
JNJ-54271074 IL-17F productionMouse γδ T cells (IL-1β/IL-23 stimulated)IC5054 nM
JNJ-54271074 IL-22 productionMouse γδ T cells (IL-1β/IL-23 stimulated)IC5083 nM

Experimental Protocols and Workflows

A clear understanding of the experimental methodologies is crucial for the interpretation of the presented data.

Imiquimod (IMQ)-Induced Psoriasis Mouse Model Protocol

This model is widely used to screen for anti-psoriatic compounds and recapitulates key features of human psoriasis.

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • Induction: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved back skin of the mice for 5-9 consecutive days.

  • Treatment: The test compound (e.g., this compound as a 1% topical ointment) or a vehicle control is applied to the same area, usually shortly before or after the imiquimod application.

  • Endpoint Measurement:

    • Clinical Scoring: Skin inflammation is scored daily for erythema (redness), scaling, and thickness.

    • Histology: At the end of the experiment, skin biopsies are taken, sectioned, and stained (e.g., with H&E) to measure epidermal thickness (acanthosis).

    • Gene Expression: RNA is extracted from skin samples to quantify the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23) via qRT-PCR.

Psoriasis_Model_Workflow cluster_setup Phase 1: Setup & Induction cluster_monitoring Phase 2: Monitoring (Days 1-9) cluster_analysis Phase 3: Endpoint Analysis A Select Mice (e.g., C57BL/6) B Shave Back Skin A->B C Group Allocation (Vehicle, this compound, etc.) B->C D Daily Topical Application: 1. Test Compound 2. Imiquimod (IMQ) C->D E Daily Clinical Scoring: - Erythema - Scaling - Thickness D->E F Euthanize & Collect Skin Samples D->F G Histological Analysis (H&E Staining, Epidermal Thickness) F->G H Molecular Analysis (qRT-PCR for Cytokines) F->H

Caption: Workflow for the IMQ-induced psoriasis model.

Experimental Autoimmune Encephalomyelitis (EAE) Model Protocol

EAE is the most commonly used animal model for human multiple sclerosis.

  • Animal Model: Female C57BL/6 mice (8-10 weeks old) are typically used.

  • Induction: On day 0, mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55) and Complete Freund's Adjuvant (CFA).

  • Co-adjuvant: Mice receive intraperitoneal injections of pertussis toxin on day 0 and day 2 to facilitate the entry of pathogenic T cells into the central nervous system.

  • Treatment: Oral administration of the RORγt inhibitor (e.g., twice daily) or vehicle control is initiated, often starting from day 1 post-immunization.

  • Endpoint Measurement:

    • Clinical Scoring: Mice are weighed and scored daily for clinical signs of EAE, typically on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

    • Immunology: At the end of the study, splenocytes or lymph node cells can be re-stimulated in vitro with MOG peptide to measure cytokine production (IL-17, IFN-γ) by ELISA or flow cytometry.

Divergent Mechanisms of RORγt Inhibition

Research has shown that not all RORγt antagonists function identically. While all aim to reduce the transcriptional output of RORγt, their precise molecular interactions can differ, which may have implications for their efficacy and selectivity.

Inhibition_Mechanisms cluster_dna Target Gene Promoter DNA ...[ROR-Response-Element]... RORgt RORγt Protein RORgt->DNA Binds to DNA Transcription Transcription Blocked Inhibitor_A Displacement Inhibitor (e.g., Type 1) Inhibitor_A->RORgt Displaces RORγt from DNA Inhibitor_B Non-Displacement Inhibitor (e.g., Type 2) Inhibitor_B->RORgt Binds RORγt, prevents co-activator recruitment

References

Retezorogant Demonstrates Potent RORγt Inhibition in Preclinical Models, Offering a Promising Alternative for Immune-Mediated Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New preclinical data on Retezorogant (JTE-451), a potent and selective small molecule antagonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), reveals its significant therapeutic potential in autoimmune and inflammatory disorders. Comparative analysis with other RORγt inhibitors showcases its competitive efficacy profile in preclinical settings.

This compound is emerging as a key player in a class of drugs targeting the underlying drivers of autoimmune diseases. By inhibiting RORγt, a master regulator of T helper 17 (Th17) cell differentiation, this compound effectively suppresses the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17), which are central to the pathology of numerous inflammatory conditions.

Comparative Efficacy of RORγt Antagonists

Preclinical studies have positioned this compound as a promising candidate when compared to other RORγt inhibitors in development. The following tables summarize the available preclinical data for this compound and its alternatives.

Table 1: In Vitro Potency of RORγt Antagonists

CompoundTargetIC50 (nM)Assay Type
This compound (JTE-451) RORγtData not publicly available-
JNJ-61803534RORγt9.6 ± 61-hybrid reporter assay
RORα> 20001-hybrid reporter assay
RORβ> 20001-hybrid reporter assay
JNJ-54271074RORγt91-hybrid reporter assay
RORα40001-hybrid reporter assay
RORβ> 100001-hybrid reporter assay
JTE-151RORγPotent InhibitionTranscriptional activity assay

Table 2: In Vivo Efficacy of RORγt Antagonists in Psoriasis Models

CompoundModelKey Findings
This compound (JTE-451) -A Phase II clinical trial in patients with moderate to severe plaque psoriasis showed that at 16 weeks, PASI75 was achieved by 11.8% (200 mg BID) and 22% (400 mg BID) of patients, compared to 7.8% for placebo.[1] A Phase 2a study of a topical formulation did not show a statistically significant difference from placebo.[2]
JNJ-61803534Imiquimod-induced skin inflammation (mouse)Dose-dependently inhibited the expression of RORγt-regulated genes, including IL-17A, IL-17F, IL-22, and IL-23R.[3]
JNJ-54271074IL-23-induced psoriasis-like skin inflammation (mouse)Dose-dependent inhibition of inflammation.[4][5]

Table 3: In Vivo Efficacy of RORγt Antagonists in Arthritis Models

CompoundModelKey Findings
This compound (JTE-451) -Data not publicly available
JNJ-61803534Collagen-induced arthritis (mouse)Dose-dependently attenuated inflammation, achieving ~90% maximum inhibition of clinical score.
JNJ-54271074Collagen-induced arthritis (mouse)Dose-dependently suppressed joint inflammation.
JTE-151Collagen-induced arthritis (mouse)Ameliorated the severity of arthritis.

Experimental Protocols

Detailed methodologies for the key preclinical models are provided below to allow for critical evaluation and replication of the findings.

Imiquimod-Induced Psoriasis-Like Skin Inflammation Model

This model is widely used to screen for anti-psoriatic drug candidates.

  • Animal Model: Female C57BL/6 or BALB/c mice, 6-8 weeks old.

  • Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) is applied to the shaved back and right ear of the mice for 5 to 10 consecutive days.

  • Treatment: The test compound (e.g., RORγt inhibitor) is administered orally or topically, typically starting from day 0 or as a therapeutic intervention from day 2.

  • Efficacy Readouts:

    • Psoriasis Area and Severity Index (PASI): Skin redness (erythema), scaling, and thickness are scored daily.

    • Ear Thickness: Measured daily using a digital micrometer.

    • Histopathology: At the end of the study, skin biopsies are collected for H&E staining to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.

    • Cytokine Analysis: Skin homogenates or serum are analyzed for the expression of pro-inflammatory cytokines like IL-17A, IL-17F, IL-22, and IL-23 using qPCR or ELISA.

IL-23-Induced Psoriasis-Like Skin Inflammation Model

This model specifically interrogates the IL-23/IL-17 axis, a key pathway in psoriasis pathogenesis.

  • Animal Model: Female C57BL/6 mice.

  • Induction: Recombinant murine IL-23 is injected intradermally into the ear daily for 4 to 8 days.

  • Treatment: The test compound is administered systemically (e.g., orally, IP, IV, SC) or topically.

  • Efficacy Readouts:

    • Ear Thickness: Measured daily.

    • Ear Weight: Assessed at the end of the study.

    • Histology: Ear tissue is analyzed for epidermal thickening and cellular infiltration.

    • Cytokine Levels: IL-17A and IL-22 concentrations are measured in ear homogenates.

In Vitro Th17 Cell Differentiation Assay

This assay evaluates the direct effect of compounds on the differentiation of naive T cells into pro-inflammatory Th17 cells.

  • Cell Isolation: Naive CD4+ T cells are isolated from the spleens of mice.

  • Differentiation Conditions: Cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell activation, along with a cocktail of cytokines that promote Th17 differentiation (e.g., TGF-β and IL-6).

  • Compound Treatment: The test compound is added to the culture medium at various concentrations.

  • Analysis: After 3-5 days, the percentage of Th17 cells is determined by intracellular staining for IL-17A and flow cytometry. The supernatant can also be collected to measure secreted IL-17 levels by ELISA.

Visualizing the Mechanism of Action

To illustrate the mechanism by which this compound and other RORγt antagonists exert their therapeutic effect, the following diagrams depict the RORγt signaling pathway and a typical experimental workflow.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds JAK2 JAK2 IL-23R->JAK2 Activates TYK2 TYK2 IL-23R->TYK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 RORγt_dimer RORγt Dimer pSTAT3->RORγt_dimer Induces Expression & Dimerization DNA ROR Response Element (RORE) RORγt_dimer->DNA Binds Pro-inflammatory Genes IL-17A, IL-17F, IL-23R DNA->Pro-inflammatory Genes Promotes Transcription This compound This compound This compound->RORγt_dimer Inhibits

Caption: RORγt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Induction Induce Psoriasis-like Skin Inflammation (Imiquimod or IL-23) Grouping Randomize Mice into Treatment Groups Induction->Grouping Treatment Administer this compound or Vehicle Control Grouping->Treatment Clinical_Scoring Daily Clinical Scoring (PASI, Ear Thickness) Treatment->Clinical_Scoring Endpoint_Analysis Endpoint Analysis: - Histology - Cytokine Levels Clinical_Scoring->Endpoint_Analysis

References

Retezorogant: A Comparative Guide to Target Engagement and Confirmation Assays for RORγ Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Retezorogant and other prominent Retinoid-related orphan receptor gamma (RORγ) antagonists. The focus is on target engagement and confirmation assays, with supporting experimental data and detailed methodologies to aid in the evaluation and selection of appropriate compounds and techniques for research and development.

Introduction to this compound and RORγ

This compound is a potent and selective antagonist of the Retinoid-related orphan receptor gamma (RORγ), a nuclear receptor that functions as a key transcription factor. RORγ exists in two isoforms, RORγ1 and RORγt. RORγt is primarily expressed in immune cells and is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] Due to its central role in inflammatory responses, RORγt has emerged as a significant therapeutic target for autoimmune diseases. This compound, as a RORγ antagonist, is being investigated for its potential in treating such conditions.

This guide compares this compound with other well-characterized RORγ antagonists: GSK805 , SR2211 , XY018 , Vimirogant (VTP-43742) , and TAK-828F .

Comparative Analysis of RORγ Antagonist Potency

The following table summarizes the inhibitory potency (IC50/EC50/Ki) of this compound and its alternatives against RORγ. It is important to note that these values are compiled from various sources and assay types, which can influence the apparent potency. For a direct comparison, compounds should ideally be evaluated head-to-head in the same assay.

CompoundAssay TypeTargetPotency (nM)Reference
This compound TR-FRETRORγPotent antagonist[3][4]
GSK805 FRET AssayRORγtIC50 = 3.98[5]
Cell-based IL-17 ReporterTh17 cellspIC50 > 8.2
SR2211 Radioligand BindingRORγKi = 105
Cell-based Reporter AssayRORγIC50 ≈ 320
XY018 Cell-based Reporter AssayRORγEC50 = 190
Vimirogant (VTP-43742) Radioligand BindingRORγtKi = 3.5
TR-FRETRORγtIC50 = 17
IL-17A Secretion (mouse splenocytes)Th17 cellsIC50 = 57
TAK-828F Radioligand BindingRORγtIC50 = 1.9
Cell-based Reporter AssayRORγtIC50 = 6.1

Note: this compound is described as a potent RORγ antagonist in patent literature (WO2016093342 A1) and by chemical suppliers. A specific IC50 value from publicly available peer-reviewed literature was not identified at the time of this guide's compilation.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of this compound and its alternatives, it is crucial to visualize the RORγ signaling pathway and the workflows of key target engagement assays.

RORγ Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta STAT3 STAT3 TGF-beta->STAT3 Activates IL-6 IL-6 IL-6->STAT3 Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation RORg RORγ pSTAT3->RORg Induces expression RORg_agonist RORγ Agonist (e.g., Cholesterol Intermediates) RORg_agonist->RORg Binds & Activates RORg_active RORγ (Active) RORg->RORg_active Translocation This compound This compound & Alternatives This compound->RORg Antagonizes Co-activators Co-activators This compound->Co-activators Blocks Recruitment Co-repressors Co-repressors This compound->Co-repressors May Recruit RORE ROR Response Element (RORE) RORg_active->RORE Binds to RORE->Co-activators Recruits Transcription Transcription Co-activators->Transcription Initiates Co-repressors->Transcription Inhibits IL-17_mRNA IL-17 mRNA Transcription->IL-17_mRNA Leads to

Caption: RORγ signaling pathway in Th17 cell differentiation.

TR_FRET_Workflow Start Start Reagents Prepare Reagents: - GST-RORγ-LBD - Tb-anti-GST Antibody - Fluorescein-Coactivator Peptide - this compound/Antagonist Start->Reagents Incubate_Antibody Incubate GST-RORγ-LBD with Tb-anti-GST Antibody Reagents->Incubate_Antibody Add_Antagonist Add this compound or other antagonists Incubate_Antibody->Add_Antagonist Add_Peptide Add Fluorescein-Coactivator Peptide Add_Antagonist->Add_Peptide Incubate Incubate at RT Add_Peptide->Incubate Measure_FRET Measure TR-FRET Signal (Excitation ~340 nm, Emission 495 nm & 520 nm) Incubate->Measure_FRET Analyze Calculate Emission Ratio (520/495) and Determine IC50 Measure_FRET->Analyze

Caption: Workflow for a TR-FRET based RORγ co-activator assay.

CETSA_Workflow Start Start Cell_Culture Culture cells expressing RORγ Start->Cell_Culture Compound_Treatment Treat cells with this compound or vehicle (DMSO) Cell_Culture->Compound_Treatment Heat_Challenge Heat cells at a temperature gradient (e.g., 40-70°C) Compound_Treatment->Heat_Challenge Cell_Lysis Lyse cells Heat_Challenge->Cell_Lysis Centrifugation Centrifuge to pellet aggregated proteins Cell_Lysis->Centrifugation Supernatant_Collection Collect supernatant (soluble protein fraction) Centrifugation->Supernatant_Collection Protein_Quantification Quantify soluble RORγ (e.g., Western Blot, ELISA) Supernatant_Collection->Protein_Quantification Data_Analysis Generate melt curve and determine thermal shift (ΔTm) Protein_Quantification->Data_Analysis

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

SPR_Workflow Start Start Chip_Preparation Prepare Sensor Chip and Immobilize RORγ Protein Start->Chip_Preparation Equilibration Equilibrate with running buffer Chip_Preparation->Equilibration Analyte_Injection Inject this compound/Antagonist (Analyte) at various concentrations Equilibration->Analyte_Injection Association Monitor Association Phase (Binding) Analyte_Injection->Association Dissociation Inject running buffer and monitor Dissociation Phase Association->Dissociation Regeneration Regenerate sensor surface Dissociation->Regeneration Data_Analysis Analyze sensorgrams to determine ka, kd, and KD Dissociation->Data_Analysis Regeneration->Analyte_Injection Next Concentration

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental Protocols

Detailed methodologies for key assays are provided below to ensure reproducibility and aid in the design of new experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay

This assay measures the ability of a compound to disrupt the interaction between the RORγ ligand-binding domain (LBD) and a co-activator peptide.

Materials:

  • GST-tagged RORγ LBD

  • Terbium (Tb)-labeled anti-GST antibody

  • Fluorescein-labeled co-activator peptide (e.g., D22)

  • TR-FRET Coregulator Buffer

  • Dithiothreitol (DTT)

  • DMSO

  • Test compounds (this compound and alternatives)

  • 384-well assay plates (low volume, black)

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare Complete TR-FRET Coregulator Buffer by adding DTT to a final concentration of 5 mM. This should be prepared fresh daily.

    • Prepare a 2X solution of GST-RORγ LBD and Tb-anti-GST antibody in the complete buffer.

    • Prepare a 2X solution of the fluorescein-labeled co-activator peptide in the complete buffer.

    • Prepare serial dilutions of the test compounds in DMSO at 100X the final desired concentration. Then, dilute these 1:50 in the complete buffer to create 2X compound solutions.

  • Assay Protocol:

    • To the assay plate, add 5 µL of the 2X compound solution. For control wells, add 5 µL of buffer with 2% DMSO.

    • Add 5 µL of the 2X GST-RORγ LBD/Tb-anti-GST antibody solution to all wells.

    • Add 10 µL of the 2X fluorescein-labeled co-activator peptide solution to all wells.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths of 495 nm (for Terbium) and 520 nm (for Fluorescein).

    • Calculate the emission ratio (520 nm / 495 nm) for each well.

    • Plot the emission ratio against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cells expressing endogenous or overexpressed RORγ (e.g., HEK293T, Jurkat)

  • Cell culture medium and supplements

  • Test compounds (this compound and alternatives) and vehicle (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Apparatus for protein quantification (e.g., Western blot equipment, ELISA reader)

  • Anti-RORγ antibody

Procedure:

  • Cell Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Treat the cells with the desired concentration of the test compound or vehicle for 1-2 hours in the incubator.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) to generate a melt curve. For isothermal dose-response experiments, heat all samples at a single pre-determined temperature.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Quantify the amount of soluble RORγ in the supernatant using a suitable method like Western blotting or ELISA.

    • For melt curves, plot the normalized amount of soluble RORγ against the temperature for both compound-treated and vehicle-treated samples. A shift in the curve to the right indicates thermal stabilization and target engagement.

    • For isothermal dose-response curves, plot the amount of soluble RORγ against the compound concentration to determine the EC50 for thermal stabilization.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics (association and dissociation rates) and affinity of the interaction between a ligand and an analyte in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified RORγ protein (ligand)

  • Test compounds (analytes)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified RORγ protein over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without the RORγ protein to allow for reference subtraction.

  • Binding Analysis:

    • Equilibrate the sensor surface with running buffer.

    • Inject a series of concentrations of the test compound (analyte) over both the RORγ-immobilized and reference flow cells.

    • Monitor the association of the analyte to the ligand in real-time.

    • After the association phase, switch back to running buffer to monitor the dissociation of the analyte.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal from the active flow cell to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion

This compound is a potent RORγ antagonist with therapeutic potential for autoimmune diseases. This guide provides a framework for comparing this compound to other RORγ antagonists using a variety of in vitro and cell-based assays. The provided data and detailed protocols for TR-FRET, CETSA, and SPR assays offer valuable resources for researchers to confirm target engagement and further characterize the pharmacological properties of these and other RORγ modulators. The selection of the most appropriate assay will depend on the specific research question, available resources, and the stage of drug development.

References

Retezorogant: A Comparative Analysis Against Established Immunomodulators in Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals detailing the preclinical profile of Retezorogant (TAK-828F), a novel RORγt inverse agonist, in the context of established immunomodulatory therapies for inflammatory bowel disease, psoriasis, and multiple sclerosis.

Introduction

This compound (formerly TAK-828F) is an investigational, orally available, potent, and selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt).[1][2] RORγt is a master transcription factor that drives the differentiation and function of T helper 17 (Th17) cells, a subset of T cells that play a critical role in the pathogenesis of various autoimmune and inflammatory diseases through the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] By inhibiting RORγt, this compound aims to suppress the Th17-mediated inflammatory cascade, offering a potential new therapeutic approach for conditions like inflammatory bowel disease (IBD), psoriasis, and multiple sclerosis.

This guide provides a comparative overview of the preclinical data available for this compound and the established clinical profiles of current immunomodulatory treatments for these diseases. It is important to note that no head-to-head clinical trials comparing this compound with other immunomodulators have been published to date. The data presented for this compound is derived from preclinical studies, primarily in murine models, while the information for established therapies is based on human clinical trial data. This guide is intended to provide a scientific overview to inform research and development efforts.

This compound (TAK-828F): Preclinical Data Summary

Mechanism of Action

This compound acts as an inverse agonist of RORγt, binding to the receptor and repressing its transcriptional activity. This leads to the inhibition of Th17 cell differentiation and the subsequent reduction in the production of key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1] Preclinical studies have also shown that this compound can increase the proportion of regulatory T cells (Tregs), which have an opposing, immunosuppressive function, thereby helping to restore immune balance.

Retezorogant_Mechanism_of_Action cluster_T_Cell Naive T Cell cluster_Th17_Differentiation Th17 Differentiation Naive_T_Cell Naive T Cell RORgt RORγt Naive_T_Cell->RORgt Th17_Cell Th17 Cell Pro_inflammatory_Cytokines IL-17A, IL-17F, IL-22 Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation This compound This compound (TAK-828F) This compound->RORgt Inhibits

Figure 1: this compound's Mechanism of Action.
Preclinical Efficacy in a Murine Model of Colitis

The efficacy of this compound has been evaluated in a T-cell transfer model of colitis in mice, which is a well-established model for studying IBD.

ParameterVehicle ControlThis compound (1 mg/kg, b.i.d.)This compound (3 mg/kg, b.i.d.)Reference
Change in Body Weight Significant LossAttenuated LossAttenuated Loss
Colon Weight/Length Ratio IncreasedSignificantly ReducedSignificantly Reduced
Histological Score Severe InflammationSignificantly ReducedSignificantly Reduced
Th17 Cells in Mesenteric Lymph Nodes IncreasedDose-dependently DecreasedDose-dependently Decreased
IL-17A mRNA in Colon IncreasedSignificantly InhibitedSignificantly Inhibited
IL-10 mRNA in Colon -IncreasedIncreased

Table 1: Summary of preclinical efficacy of this compound in a mouse colitis model.

Experimental Protocol: T-Cell Transfer Model of Colitis

The experimental protocol for the T-cell transfer model of colitis as described in the preclinical studies of this compound is as follows:

Experimental_Workflow cluster_Donor Donor Mice (BALB/c) cluster_Recipient Recipient Mice (SCID) Spleen_Harvest Harvest Spleens T_Cell_Isolation Isolate Naive CD4+ T Cells Spleen_Harvest->T_Cell_Isolation Cell_Transfer Intraperitoneal Injection of Naive CD4+ T Cells T_Cell_Isolation->Cell_Transfer Treatment Oral Administration of This compound or Vehicle Cell_Transfer->Treatment Monitoring Monitor Body Weight and Clinical Signs Treatment->Monitoring Analysis Euthanize and Analyze Colon and Lymph Nodes Monitoring->Analysis

Figure 2: Experimental workflow for the mouse colitis model.

Methodology:

  • Induction of Colitis: Naive CD4+ T cells are isolated from the spleens of donor mice. These cells are then injected into immunodeficient recipient mice (e.g., SCID mice). The transfer of these T cells into a lymphopenic environment leads to their rapid proliferation and differentiation into pathogenic effector T cells, including Th17 cells, which infiltrate the colon and induce a progressive inflammatory bowel disease-like condition.

  • Treatment: Following T-cell transfer, mice are treated orally with this compound or a vehicle control, typically twice daily (b.i.d.).

  • Assessment of Efficacy: The severity of colitis is assessed by monitoring body weight, colon weight-to-length ratio, and histological examination of colon tissue. Immunological parameters, such as the frequency of Th17 cells in mesenteric lymph nodes and the expression of cytokines in the colon, are also measured.

Comparative Landscape: this compound vs. Established Immunomodulators

The following sections provide a high-level comparison of this compound's preclinical profile with the clinical profiles of established immunomodulators for IBD, psoriasis, and multiple sclerosis.

Inflammatory Bowel Disease (IBD)

Established therapies for IBD target various aspects of the inflammatory cascade.

Drug ClassExamplesMechanism of ActionRoute of AdministrationKey Clinical Efficacy (Human Trials)
RORγt Inverse Agonist This compound (TAK-828F) Inhibits Th17 cell differentiation and IL-17 production.Oral (preclinical)Data not available (preclinical stage)
Thiopurines Azathioprine, 6-MercaptopurineInhibit purine synthesis, leading to immunosuppression.OralInduction and maintenance of remission.
TNF-α Inhibitors Infliximab, AdalimumabNeutralize the pro-inflammatory cytokine TNF-α.Intravenous, SubcutaneousInduction and maintenance of remission in moderate to severe IBD.
IL-12/23 Inhibitors UstekinumabBlock the p40 subunit of IL-12 and IL-23, inhibiting Th1 and Th17 pathways.Subcutaneous, IntravenousEffective in patients who have failed TNF-α inhibitors.
JAK Inhibitors TofacitinibInhibit Janus kinases, blocking signaling of multiple cytokines.OralInduction and maintenance of remission in ulcerative colitis.

Table 2: Comparative overview of this compound (preclinical) and established immunomodulators for IBD (clinical).

Psoriasis

Psoriasis is another Th17-mediated disease where several targeted therapies have been approved.

Drug ClassExamplesMechanism of ActionRoute of AdministrationKey Clinical Efficacy (Human Trials)
RORγt Inverse Agonist This compound (TAK-828F) Inhibits Th17 cell differentiation and IL-17 production.Oral (preclinical)Data not available (preclinical stage)
TNF-α Inhibitors Etanercept, Adalimumab, InfliximabNeutralize the pro-inflammatory cytokine TNF-α.Subcutaneous, IntravenousHigh rates of skin clearance (PASI 75/90/100).
IL-17 Inhibitors Secukinumab, IxekizumabDirectly block the cytokine IL-17A.SubcutaneousRapid and high levels of skin clearance.
IL-12/23 Inhibitors UstekinumabBlock the p40 subunit of IL-12 and IL-23.SubcutaneousEffective for moderate to severe plaque psoriasis.
PDE4 Inhibitors ApremilastIncreases intracellular cAMP levels, reducing inflammation.OralModerate efficacy for plaque psoriasis.

Table 3: Comparative overview of this compound (preclinical) and established immunomodulators for psoriasis (clinical).

Multiple Sclerosis (MS)

The treatment landscape for MS involves a variety of immunomodulatory approaches.

Drug ClassExamplesMechanism of ActionRoute of AdministrationKey Clinical Efficacy (Human Trials)
RORγt Inverse Agonist This compound (TAK-828F) Inhibits Th17 cell differentiation and IL-17 production.Oral (preclinical)Data not available (preclinical stage)
Interferon-β IFN-β-1a, IFN-β-1bModulates immune response, reduces inflammation.Intramuscular, SubcutaneousReduces relapse rate and disease activity.
Sphingosine-1-Phosphate (S1P) Receptor Modulators Fingolimod, SiponimodSequester lymphocytes in lymph nodes.OralReduces relapse rate.
Anti-CD20 Monoclonal Antibodies Ocrelizumab, RituximabDeplete B cells.IntravenousHighly effective in reducing relapse rates and disability progression.
DHODH Inhibitors TeriflunomideInhibits de novo pyrimidine synthesis, affecting proliferating lymphocytes.OralReduces relapse rate.

Table 4: Comparative overview of this compound (preclinical) and established immunomodulators for multiple sclerosis (clinical).

Signaling Pathway of RORγt and Th17 Differentiation

RORgt_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular (Naive T Cell) TGFb TGF-β STAT3 STAT3 TGFb->STAT3 IL6 IL-6 IL6->STAT3 IL23 IL-23 IL23->STAT3 RORgt_Expression RORγt Gene Expression RORgt_Protein RORγt Protein Th17_Differentiation Th17 Cell Differentiation IL17_Production IL-17 Production This compound This compound This compound->RORgt_Protein Inhibits

Figure 3: Simplified signaling pathway of RORγt in Th17 differentiation.

Conclusion and Future Directions

This compound, as a RORγt inverse agonist, represents a novel oral therapeutic strategy targeting a key driver of Th17-mediated autoimmune diseases. Preclinical data in a mouse model of colitis are promising, demonstrating its ability to suppress inflammation and modulate the immune response. However, a direct comparison with established immunomodulators is not yet possible due to the lack of clinical trial data for this compound.

The provided tables and diagrams offer a framework for understanding the potential positioning of this compound within the current treatment landscape. Future clinical trials will be essential to establish the efficacy, safety, and comparative effectiveness of this compound in patients with inflammatory bowel disease, psoriasis, and multiple sclerosis. Researchers and drug development professionals should closely monitor the progress of this compound's clinical development to assess its potential as a new treatment option for these challenging autoimmune conditions.

References

Retezorogant's Specificity for RORγt: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Fujisawa, Japan - In the competitive landscape of autoimmune disease therapeutics, the specificity of a drug candidate is a critical determinant of its potential efficacy and safety. Retezorogant (TAK-828F), a novel, orally available small molecule, has emerged as a highly potent and selective inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt). This guide provides a comprehensive comparison of this compound's specificity against other RORγ modulators, supported by experimental data and detailed protocols for key assays.

RORγt is a master transcription factor crucial for the differentiation and function of T helper 17 (Th17) cells, which are key drivers of inflammation in numerous autoimmune diseases.[1] Consequently, inhibiting RORγt activity is a promising therapeutic strategy. However, achieving selectivity for RORγt over its isoforms, RORα and RORβ, and other nuclear receptors is paramount to minimize off-target effects.

Comparative Specificity of RORγt Inverse Agonists

This compound demonstrates exceptional potency and selectivity for RORγt. In a cell-based functional reporter gene assay, this compound inhibited human RORγt transcriptional activity with a half-maximal inhibitory concentration (IC50) of 6.1 nM.[2] Furthermore, it exhibits a remarkable selectivity of over 5000-fold against the closely related isoforms RORα and RORβ.[3] In binding assays, this compound displayed a high affinity for RORγt with a binding IC50 of 1.9 nM.[3]

The following table summarizes the reported IC50 values for this compound and other notable RORγ inhibitors, highlighting the superior specificity profile of this compound.

CompoundRORγt IC50 (nM) - Reporter AssayRORγt IC50 (nM) - Binding AssaySelectivity vs. RORα/βReference(s)
This compound (TAK-828F) 6.1 1.9 >5000-fold [2]
SR2211~320105 (Ki)Selective for RORγ
GSK80562--
XY018190-Selective for RORγ
TMP778-7Selective for RORγt
JNJ-61803534-9.6-
GNE-646813-Selective for RORγ

RORγ Signaling Pathway and Mechanism of Action

RORγt, upon activation by endogenous ligands, binds to ROR response elements (ROREs) in the promoter regions of target genes, including those encoding the pro-inflammatory cytokines IL-17A and IL-17F. This recruitment of coactivators initiates gene transcription, leading to Th17 cell differentiation and the subsequent inflammatory cascade.

This compound, as an inverse agonist, binds to the ligand-binding domain of RORγt. This binding induces a conformational change that prevents the recruitment of coactivators and may even facilitate the recruitment of corepressors, thereby actively suppressing the basal transcriptional activity of the receptor. This mechanism effectively blocks the production of IL-17 and other Th17-related cytokines.

RORgamma_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_R TGF-β Receptor TGF-beta->TGF-beta_R IL-6 IL-6 IL-6_R IL-6 Receptor IL-6->IL-6_R IL-23 IL-23 IL-23_R IL-23 Receptor IL-23->IL-23_R SMADs SMADs TGF-beta_R->SMADs activates STAT3 STAT3 IL-6_R->STAT3 activates IL-23_R->STAT3 activates RORgamma_t RORγt SMADs->RORgamma_t induces expression STAT3->RORgamma_t induces expression RORE ROR Response Element RORgamma_t->RORE binds to IL-17_Gene IL-17 Gene RORE->IL-17_Gene activates Coactivators Coactivators Coactivators->RORgamma_t recruited by This compound This compound This compound->RORgamma_t inhibits

RORγt signaling pathway leading to IL-17 production and its inhibition by this compound.

Experimental Protocols

Accurate assessment of RORγt inhibitor specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for the key assays used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This biochemical assay quantifies the binding affinity of a compound to the RORγt ligand-binding domain (LBD).

Objective: To determine the IC50 value of a test compound for binding to RORγt-LBD.

Materials:

  • GST-tagged human RORγt-LBD

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Fluorescein-labeled coactivator peptide (e.g., SRC1-4) (acceptor fluorophore)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a pre-mixed solution of GST-RORγt-LBD and Tb-anti-GST antibody to each well. Incubate for 60 minutes at room temperature.

  • Add the fluorescein-labeled coactivator peptide to all wells.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (acceptor) and 495 nm (donor).

  • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

  • Plot the TR-FRET ratio against the log of the test compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Readout & Analysis Compound_Dilution Prepare Test Compound Dilutions Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Reagent_Mix Prepare RORγt-LBD/ Tb-Ab Mix Add_Reagents Add RORγt-LBD/ Tb-Ab Mix Reagent_Mix->Add_Reagents Add_Compound->Add_Reagents Incubate_1 Incubate 60 min Add_Reagents->Incubate_1 Add_Peptide Add Fluorescent Coactivator Peptide Incubate_1->Add_Peptide Incubate_2 Incubate 60 min Add_Peptide->Incubate_2 Read_Plate Read TR-FRET Signal Incubate_2->Read_Plate Calculate_Ratio Calculate TR-FRET Ratio Read_Plate->Calculate_Ratio Plot_Data Plot Data & Determine IC50 Calculate_Ratio->Plot_Data Reporter_Assay_Workflow Transfection Co-transfect HEK293 cells with RORγt and Luciferase plasmids Plating Plate transfected cells in 96-well plates Transfection->Plating Treatment Treat cells with serial dilutions of test compound Plating->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Analysis Plot data and determine IC50 Luciferase_Assay->Analysis

References

Unraveling the Mechanism of Retezorogant: A Comparative Guide to RORγ Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action for Retezorogant, a potent and selective retinoid-related orphan receptor gamma (RORγ) antagonist. By comparing its anticipated activities with established alternative RORγ antagonists, this document serves as a valuable resource for understanding its therapeutic potential in modulating sensory neuron pathways and related inflammatory responses.

This compound, identified from patent WO2016093342 A1, is a promising small molecule inhibitor targeting RORγ.[1] RORγ is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T cells crucial for immune surveillance but also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The primary mechanism of action for RORγ antagonists involves the suppression of the Th17/Interleukin-17 (IL-17) signaling pathway, a critical driver of inflammation. While specific quantitative data for this compound's biological activity is not yet publicly available, its function can be inferred and benchmarked against other well-characterized RORγ antagonists.

The RORγ-Th17-IL-17 Signaling Axis: A Prime Therapeutic Target

The differentiation of naïve T cells into pathogenic Th17 cells is orchestrated by RORγ. Upon activation, RORγ binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F. This leads to the production and secretion of the pro-inflammatory cytokine IL-17. IL-17, in turn, acts on various cell types, including sensory neurons, to induce the production of other inflammatory mediators, contributing to the symptoms of chronic inflammatory conditions. RORγ antagonists, such as this compound, are designed to bind to the ligand-binding domain of RORγ, preventing its transcriptional activity and thereby inhibiting the entire downstream inflammatory cascade.

RORg_Th17_IL17_Signaling_Pathway cluster_0 Naive T Cell cluster_1 Th17 Cell cluster_2 Target Cells Naive_T_Cell Naive CD4+ T Cell RORg RORγ Naive_T_Cell->RORg Induces Expression IL17_Production IL-17A/F Production RORg->IL17_Production Drives Transcription Sensory_Neuron Sensory Neuron IL17_Production->Sensory_Neuron Activates Inflammation Inflammation Sensory_Neuron->Inflammation Promotes TGFb_IL6 TGF-β, IL-6 TGFb_IL6->Naive_T_Cell Differentiation Signal This compound This compound (RORγ Antagonist) This compound->RORg Inhibits

RORγ-mediated Th17 cell differentiation and IL-17 production signaling pathway.

Comparative Performance of RORγ Antagonists

To contextualize the potential efficacy of this compound, this section presents a comparative summary of publicly available data for other notable RORγ antagonists. The data is organized into tables for easy comparison of their in vitro potency and, where available, their in vivo or clinical efficacy.

In Vitro Potency of RORγ Antagonists

The in vitro potency of RORγ antagonists is typically assessed through various assays that measure their ability to inhibit RORγ's transcriptional activity or its interaction with coactivator proteins.

CompoundAssay TypeTargetIC50 (nM)Reference
BI 730357 IL-17 Inhibition (Human Whole Blood)RORγ140
IL-22 Production (Human PBMCs)RORγ43
GSK2981278 RORγt Reporter Gene AssayRORγtNot explicitly stated, but potent
VTP-43742 RORγ Reporter Gene AssayRORγPotent inhibitor[2]
SR2211 RORγ Transcriptional ActivityRORγ~320[3]
Radioligand Binding Assay (Ki)RORγ105
SHR168442 LanthaScreen TR-FRET RORγ Coactivator AssayRORγ62
RORγ Transcriptional ActivityRORγ15
ML209 RORγt Reporter Gene AssayRORγt460
Clinical and In Vivo Efficacy of RORγ Antagonists

Several RORγ antagonists have advanced to clinical trials, particularly for the treatment of psoriasis, an IL-17-mediated autoimmune disease. The Psoriasis Area and Severity Index (PASI) is a standard measure of disease severity.

CompoundStudy TypeIndicationKey FindingsReference
BI 730357 Phase II Clinical TrialPlaque Psoriasis30% of patients on 200 mg QD achieved PASI 75 at 12 weeks.
VTP-43742 Phase IIa Clinical TrialModerate to Severe Psoriasis350 mg dose: 24% reduction in PASI score relative to placebo. 700 mg dose: 30% reduction in PASI score relative to placebo.
SR2211 In Vivo Mouse ModelCollagen-Induced ArthritisStatistically significant reduction in joint inflammation.
SHR168442 In Vivo Mouse ModelImiquimod-Induced PsoriasisTopical application exhibited excellent efficacy in reducing skin inflammation.

Key Experimental Protocols for RORγ Antagonist Validation

The following are detailed methodologies for key experiments used to characterize and compare RORγ antagonists.

RORγ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the interaction between the RORγ ligand-binding domain (LBD) and a coactivator peptide. Antagonists disrupt this interaction, leading to a decrease in the FRET signal.

Objective: To determine the IC50 value of a test compound for the inhibition of the RORγ-coactivator interaction.

Materials:

  • GST-tagged RORγ LBD

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Fluorescein-labeled coactivator peptide (e.g., D22) (acceptor fluorophore)

  • Test compound (e.g., this compound)

  • Assay buffer

  • 384-well microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the test compound, GST-RORγ LBD, and Tb-anti-GST antibody.

  • Incubate to allow for compound binding to RORγ.

  • Add the fluorescein-labeled coactivator peptide.

  • Incubate to allow for RORγ-coactivator interaction.

  • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and determine the IC50 value from the dose-response curve.

TR_FRET_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - RORγ-LBD - Tb-anti-GST Ab - Fluorescein-Coactivator - Test Compound Start->Prepare_Reagents Dispense Dispense into 384-well Plate Prepare_Reagents->Dispense Incubate_1 Incubate (Compound Binding) Dispense->Incubate_1 Add_Coactivator Add Fluorescein- Coactivator Incubate_1->Add_Coactivator Incubate_2 Incubate (Interaction) Add_Coactivator->Incubate_2 Read_Plate Read TR-FRET Signal Incubate_2->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze End End Analyze->End

Workflow for a RORγ TR-FRET assay.
Th17 Cell Differentiation and IL-17A Secretion Assay

This cell-based assay evaluates the functional effect of a compound on the differentiation of primary T cells into Th17 cells and their subsequent production of IL-17A.

Objective: To determine the IC50 value of a test compound for the inhibition of IL-17A secretion from differentiated Th17 cells.

Materials:

  • Isolated naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

  • Th17 differentiation-inducing cytokines (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, anti-IL-4).

  • Anti-CD3 and anti-CD28 antibodies for T cell activation.

  • Test compound (e.g., this compound).

  • Cell culture medium and supplements.

  • Human or mouse IL-17A ELISA kit.

Procedure:

  • Culture naïve CD4+ T cells in the presence of anti-CD3 and anti-CD28 antibodies and the Th17 differentiation-inducing cytokine cocktail.

  • Add serial dilutions of the test compound to the cell cultures.

  • Incubate the cells for a period sufficient to allow for Th17 differentiation and IL-17A production (typically 3-5 days).

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value from the dose-response curve of IL-17A inhibition.

Th17_Differentiation_Assay_Workflow Start Start Isolate_T_Cells Isolate Naive CD4+ T Cells Start->Isolate_T_Cells Culture_Cells Culture with Th17 Differentiation Cocktail & Test Compound Isolate_T_Cells->Culture_Cells Incubate Incubate (3-5 days) Culture_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Perform IL-17A ELISA Collect_Supernatant->ELISA Analyze Analyze Data (Calculate IC50) ELISA->Analyze End End Analyze->End

Workflow for a Th17 cell differentiation and IL-17A secretion assay.

Conclusion

This compound, as a RORγ antagonist, holds significant promise for the treatment of inflammatory diseases driven by the Th17/IL-17 pathway. While direct experimental data for this compound remains proprietary, a comprehensive understanding of its mechanism of action can be achieved through cross-validation with other well-studied RORγ antagonists. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to evaluate the potential of this compound and to design further preclinical and clinical investigations. The continued exploration of RORγ antagonists is a critical step towards developing novel oral therapies for a range of debilitating autoimmune and inflammatory conditions.

References

Benchmarking Retezorogant's Potency: A Comparative Guide for Novel RORγ Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark for evaluating the potency of Retezorogant and other novel Retinoid-related Orphan Receptor γ (RORγ) antagonists. Designed for researchers, scientists, and drug development professionals, this document outlines key in vitro assays, presents comparative data from known RORγ inhibitors, and offers detailed experimental protocols to ensure standardized evaluation.

Introduction to RORγ as a Therapeutic Target

Retinoid-related Orphan Receptor γ (RORγ) is a nuclear receptor that plays a pivotal role as the master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are critical for host defense against certain pathogens but are also key drivers of inflammation in a variety of autoimmune diseases. The pro-inflammatory cytokines produced by Th17 cells, most notably Interleukin-17 (IL-17), are implicated in the pathogenesis of conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Consequently, antagonizing the activity of RORγ presents a promising therapeutic strategy for these debilitating inflammatory disorders.

This compound is a potent and selective RORγ antagonist. To effectively evaluate its preclinical potential and benchmark its performance, it is essential to compare its potency against other well-characterized RORγ antagonists in a standardized panel of biochemical and cell-based assays.

Comparative Potency of RORγ Antagonists

The following table summarizes the in vitro potency of several known RORγ antagonists. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of RORγ by 50%. It is important to note that direct comparison of IC50 values should be made with caution, as variations in experimental conditions can influence the results.

Compound NameAssay TypeTargetIC50 (nM)Reference
BI 730357 IL-17 ProductionHuman PBMCs140
RORγ Reporter Gene AssayHuman RORγ-
SHR168442 TR-FRET Coactivator AssayHuman RORγ LBD-
IL-17 SecretionHuman PBMCs-
ML209 RORγt Transcriptional Activity-Submicromolar
Diphenylpropanamide 4n(-) RORγ Transcriptional Activity-500
SR2211 IL-17a mRNA ExpressionMouse Th17 Cells~100-300
XY018 IL-17a mRNA ExpressionMouse Th17 Cells>300
GSK805 IL-17a mRNA ExpressionMouse Th17 Cells~100-300
VTP-23 IL-17a mRNA ExpressionMouse Th17 Cells<100
TAK828F IL-17a mRNA ExpressionMouse Th17 Cells<100

Note: A specific IC50 value for this compound from its primary patent (WO2016093342 A1) is not publicly available in the searched resources. The data for other compounds are provided as a benchmark.

Experimental Protocols

To ensure reproducible and comparable results, detailed methodologies for key assays are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Interaction Assay

This biochemical assay measures the ability of a compound to disrupt the interaction between the RORγ ligand-binding domain (LBD) and a coactivator peptide.

Principle: A Terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged RORγ-LBD, serving as the FRET donor. A Fluorescein-labeled coactivator peptide binds to the RORγ-LBD, acting as the FRET acceptor. When in close proximity, excitation of the donor Tb results in energy transfer to the acceptor Fluorescein, producing a FRET signal. An antagonist will disrupt the LBD-coactivator interaction, leading to a decrease in the FRET signal.

Materials:

  • GST-tagged human RORγ-LBD

  • Tb-labeled anti-GST antibody

  • Fluorescein-labeled coactivator peptide (e.g., D22)

  • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA

  • Test compound serially diluted in DMSO

  • 384-well black, low-volume assay plates

Procedure:

  • Prepare a master mix of GST-RORγ-LBD and Tb-anti-GST antibody in assay buffer.

  • Add the test compound at various concentrations to the assay plate wells.

  • Add the GST-RORγ-LBD/Tb-anti-GST antibody mix to the wells.

  • Incubate for 60 minutes at room temperature.

  • Add the Fluorescein-labeled coactivator peptide to initiate the reaction.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).

  • Calculate the 520/490 nm emission ratio.

  • Data is normalized to DMSO (0% inhibition) and no-LBD (100% inhibition) controls. IC50 values are determined using a non-linear regression analysis.

RORγ Cell-Based Reporter Gene Assay

This assay measures the functional ability of a compound to inhibit RORγ-mediated transcription in a cellular context.

Principle: Host cells (e.g., HEK293 or Jurkat) are co-transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain (DBD) and the RORγ-LBD, and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS). Constitutive activity of the RORγ-LBD drives the expression of luciferase. An antagonist will inhibit this activity, leading to a decrease in the luciferase signal.

Materials:

  • HEK293 or Jurkat cells

  • Expression plasmid for Gal4-RORγ-LBD

  • UAS-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Test compound serially diluted in DMSO

  • 96-well white, clear-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the host cells with the Gal4-RORγ-LBD and UAS-luciferase plasmids.

  • Plate the transfected cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for 24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Data is normalized to DMSO-treated cells (0% inhibition). IC50 values are calculated using a sigmoidal dose-response curve fit.

Th17 Cell Differentiation and IL-17 Production Assay

This primary cell-based assay assesses the ability of a compound to inhibit the differentiation of naive T cells into Th17 cells and their subsequent production of IL-17.

Principle: Naive CD4+ T cells are cultured under Th17-polarizing conditions (a specific cocktail of cytokines). RORγ is essential for this differentiation process. An antagonist will inhibit the differentiation and, consequently, the production of IL-17, which can be measured in the cell culture supernatant.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated naive CD4+ T cells

  • Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-1β, IL-23)

  • Anti-CD3 and anti-CD28 antibodies

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Test compound serially diluted in DMSO

  • 96-well cell culture plates

  • ELISA kit for human IL-17A

Procedure:

  • Isolate naive CD4+ T cells from human PBMCs.

  • Coat the wells of a 96-well plate with anti-CD3 antibody.

  • Seed the naive CD4+ T cells in the pre-coated wells.

  • Add the Th17 polarizing cytokine cocktail, soluble anti-CD28 antibody, and the test compound at various concentrations.

  • Culture the cells for 3-5 days at 37°C and 5% CO2.

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's protocol.

  • Data is normalized to DMSO-treated cells (0% inhibition). IC50 values are determined by non-linear regression analysis.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action and the experimental processes, the following diagrams are provided.

RORg_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor STAT3 STAT3 Receptor->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation RORg RORg pSTAT3->RORg Activation IL17_Gene IL-17 Gene RORg->IL17_Gene Transcription This compound This compound This compound->RORg Antagonism

Caption: Simplified RORγ signaling pathway leading to IL-17 production.

TR_FRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate cluster_detection Data Acquisition RORg_LBD GST-RORγ-LBD Mix2 Add LBD/Ab Mix RORg_LBD->Mix2 Ab Tb-anti-GST Ab Ab->Mix2 Peptide Fluorescein-Coactivator Mix3 Add Peptide Peptide->Mix3 Compound Test Compound (e.g., this compound) Mix1 Add Compound Compound->Mix1 Well 384-well Plate Incubate1 Incubate 60 min Mix2->Incubate1 Incubate1->Mix3 Incubate2 Incubate 60 min Mix3->Incubate2 Reader TR-FRET Plate Reader Incubate2->Reader Analysis Calculate 520/490 Ratio Determine IC50 Reader->Analysis

Caption: Experimental workflow for the TR-FRET coactivator assay.

Independent Verification of RORγ Antagonist Therapeutic Effects in Plaque Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of Retinoid-related orphan receptor gamma (RORγ) antagonists as a novel therapeutic class for autoimmune diseases, particularly psoriasis, has generated significant interest within the scientific community. This guide provides an objective comparison of the therapeutic performance of RORγ antagonists with established alternative treatments for moderate-to-severe plaque psoriasis. Due to the limited publicly available data on the specific investigational agent Retezorogant, this analysis focuses on representative RORγ antagonists that have undergone clinical investigation, including Cedirogant (ABBV-157), IMU-935, and BI 730357.

The comparative analysis extends to established psoriasis therapies, including topical and oral retinoids, as well as biologic agents that target the IL-17/IL-23 pathway. All quantitative data are summarized in structured tables for ease of comparison. Detailed experimental protocols for key trial designs are provided to facilitate independent assessment and replication.

Mechanism of Action: RORγ Antagonism in Psoriasis

RORγt, an isoform of the nuclear receptor RORγ, is a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are pivotal in the pathogenesis of psoriasis through their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). By antagonizing RORγt, these novel small molecules inhibit the transcription of genes responsible for Th17 cell differentiation and subsequent IL-17 production, thereby reducing the inflammatory cascade that drives psoriatic lesion development.

RORy_Antagonist_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Naive T-Cell → Th17 Cell IL-23_Receptor IL-23R Naive_T_Cell Naive T-Cell IL-23_Receptor->Naive_T_Cell Stimulates APC APC IL-23 IL-23 APC->IL-23 RORyt_Expression RORγt Expression Naive_T_Cell->RORyt_Expression TGF-β, IL-6 Th17_Differentiation Th17 Differentiation RORyt_Expression->Th17_Differentiation IL-17_Production IL-17 Production Th17_Differentiation->IL-17_Production Psoriasis Psoriatic Lesions IL-17_Production->Psoriasis Drives Inflammation This compound This compound (RORγ Antagonist) This compound->RORyt_Expression Inhibits

Figure 1: Simplified signaling pathway of RORγ antagonism in Th17 cell differentiation.

Quantitative Comparison of Therapeutic Efficacy

The primary efficacy endpoint in most psoriasis clinical trials is the Psoriasis Area and Severity Index (PASI), with PASI 75, 90, and 100 responses representing a 75%, 90%, and 100% reduction in the baseline score, respectively. The following tables summarize the available efficacy data for RORγ antagonists and comparator treatments.

Table 1: Efficacy of Investigational RORγ Antagonists in Plaque Psoriasis

Compound (Trial Name)DosePrimary EndpointEfficacy ResultStudy Population
Cedirogant (ABBV-157) 75 mg, 150 mg, 375 mg QDPASI 75 at Week 1629%, 8%, 42% vs 0% Placebo[1]156 adults with moderate-to-severe psoriasis[1]
IMU-935 150 mg QD, 150 mg BIDPASI Reduction at 4 WeeksDid not separate from placebo[2][3]41 patients with moderate-to-severe psoriasis[3]
BI 730357 (NCT03635099)200 mg QDPASI 75 at Week 1230% vs 0% Placebo178 patients with moderate-to-severe plaque psoriasis

Note: The development of Cedirogant and BI 730357 has been discontinued. The IMU-935 trial was confounded by a high placebo response.

Table 2: Efficacy of Established Treatments for Plaque Psoriasis

Treatment ClassCompoundDoseEfficacy EndpointEfficacy Result
Topical Retinoid Tazarotene0.1% GelPASI 75~50% reduction in psoriasis, higher with combination therapy
Oral Retinoid AcitretinVariesPASI 75Effective, particularly for pustular and erythrodermic psoriasis
IL-17A Inhibitor Secukinumab300 mgPASI 90 at Week 12~70-80%
IL-17A Inhibitor Ixekizumab80 mg Q2W/Q4WPASI 90 at Week 12~70-75%
IL-23 Inhibitor Risankizumab150 mgPASI 90 at Week 12~70-75%

Experimental Protocols: Key Clinical Trial Designs

The following provides a generalized experimental workflow for a Phase II, randomized, double-blind, placebo-controlled clinical trial typical for evaluating a novel oral therapy for psoriasis, based on the designs of the cedirogant and BI 730357 trials.

Psoriasis_Clinical_Trial_Workflow cluster_Arms Treatment Arms cluster_Assessments Assessments Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Arm_A Drug Dose A Randomization->Arm_A Arm_B Drug Dose B Randomization->Arm_B Arm_C Drug Dose C Randomization->Arm_C Placebo_Arm Placebo Randomization->Placebo_Arm Baseline Baseline Assessment (PASI, sPGA, DLQI) Randomization->Baseline Treatment_Period 12-16 Week Treatment Period Follow_Up Follow-Up Period Treatment_Period->Follow_Up Weekly_Monthly Weekly/Monthly Assessments (Efficacy & Safety) Treatment_Period->Weekly_Monthly Data_Analysis Data Analysis Follow_Up->Data_Analysis End_of_Treatment End of Treatment Assessment Follow_Up->End_of_Treatment

Figure 2: Generalized workflow for a Phase II psoriasis clinical trial.
Key Methodologies:

  • Patient Population: Adults (18-65 years) with a diagnosis of moderate-to-severe chronic plaque psoriasis for at least 6 months, typically defined by a baseline PASI score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group design is standard. Patients are randomized in a predefined ratio to receive different doses of the investigational drug or a matching placebo.

  • Intervention: The investigational drug is administered orally at varying doses (e.g., once or twice daily) for a fixed duration (e.g., 12 or 16 weeks).

  • Primary Efficacy Endpoints: The proportion of patients achieving at least a 75% improvement in PASI score (PASI 75) from baseline to the end of the treatment period. Another common primary endpoint is the proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear).

  • Secondary Efficacy Endpoints:

    • Proportion of patients achieving PASI 90 and PASI 100.

    • Change from baseline in patient-reported outcomes such as the Dermatology Life Quality Index (DLQI) and Psoriasis Symptom Scale (PSS).

    • Change from baseline in itch as measured by a numeric rating scale (NRS).

  • Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, physical examinations, and clinical laboratory tests throughout the study.

  • Pharmacokinetic and Pharmacodynamic Assessments: Blood samples are collected at various time points to determine the drug's concentration in the plasma (pharmacokinetics). Skin biopsies may be taken to assess for changes in biomarkers, such as IL-17A/F levels, to confirm target engagement (pharmacodynamics).

Concluding Remarks

The development of oral RORγ antagonists represents a promising, targeted approach for the treatment of psoriasis. However, the clinical development of this drug class has been challenging, with several candidates discontinued due to either lack of efficacy or safety concerns. The available data from early-phase clinical trials suggest that while some RORγ antagonists demonstrate a therapeutic effect, they have not yet achieved the high rates of skin clearance seen with established biologic therapies targeting the IL-17/IL-23 axis.

For researchers and drug development professionals, the journey of RORγ antagonists underscores the complexities of translating a novel mechanism of action into a clinically successful therapy. Future research will need to focus on optimizing the potency, selectivity, and safety profile of these molecules to realize their full therapeutic potential. Continued investigation into patient stratification and biomarker development will also be crucial for identifying the patient populations most likely to benefit from this therapeutic strategy.

References

Comparative Safety Review: RORγ Antagonists vs. IL-17A Inhibitors in Psoriasis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the safety profiles of the emerging Retezorogant class and the established therapeutic, Secukinumab, for researchers and drug development professionals.

In the landscape of immunomodulatory therapeutics for autoimmune diseases such as psoriasis, the quest for novel mechanisms of action with favorable safety profiles is paramount. This compound, a retinoid-related orphan receptor gamma (RORγ) antagonist, represents a promising new class of oral small molecules. However, as of late 2025, there is a notable absence of publicly available clinical or detailed preclinical safety data for this compound itself.

This guide provides a comparative safety analysis between the RORγ antagonist class, with a focus on theoretical and observed preclinical risks, and Secukinumab (Cosentyx®), a well-established injectable biologic that targets interleukin-17A (IL-17A). This comparison is particularly relevant as the primary therapeutic effect of RORγ antagonism is the inhibition of the Th17 pathway and subsequent reduction of IL-17 production. Psoriasis is chosen as the indicative disease due to the advanced clinical development of both IL-17 inhibitors and former RORγ antagonist candidates for this condition.

Mechanism of Action: A Tale of Two Intervention Points

RORγ is a nuclear receptor transcription factor that is essential for the differentiation of Th17 cells, a subset of T helper cells that are key drivers of inflammation in several autoimmune diseases. By antagonizing RORγ, compounds like this compound prevent the transcription of pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22. This upstream intervention has the potential to broadly suppress the Th17-mediated inflammatory cascade.

In contrast, Secukinumab is a human monoclonal antibody that acts further down the inflammatory pathway. It selectively binds to and neutralizes the IL-17A cytokine.[1][2][3][4] This targeted approach directly prevents IL-17A from binding to its receptor on various cell types, including keratinocytes in the skin, thereby mitigating the inflammatory response.[2]

Comparative Safety Profiles

The following table summarizes the known and potential adverse events associated with the RORγ antagonist class and the established safety profile of Secukinumab, based on extensive clinical trial data and post-marketing surveillance.

Safety ParameterRORγ Antagonists (Class)Secukinumab (IL-17A Inhibitor)
Route of Administration OralSubcutaneous Injection
Common Adverse Events Data unavailable for this compound. Class concerns from discontinued trials include potential for liver enzyme elevations.Nasopharyngitis, diarrhea, upper respiratory tract infections.
Infections Theoretical risk of increased susceptibility to infections due to broad suppression of Th17-mediated immunity.Increased risk of infections, particularly upper respiratory tract infections. Most are non-serious.
Mucocutaneous Candidiasis Theoretical risk, as IL-17 is crucial for defense against fungal pathogens.Increased risk of mild to moderate oral and genital candidiasis. Systemic candidiasis is not reported.
Inflammatory Bowel Disease (IBD) Unknown.New onset or exacerbation of Crohn's disease and ulcerative colitis. A warning is included in the prescribing information.
Hypersensitivity Reactions Unknown.Can occur, including urticaria and, rarely, anaphylaxis.
Malignancy Preclinical studies with some RORγ antagonists have shown a potential risk of thymic lymphomas in rodents. The relevance to humans is not fully established.No evidence of an increased risk of malignancy compared to the general population in long-term studies.
Hepatotoxicity Some clinical candidates in this class (e.g., VTP-43742) were discontinued due to liver enzyme elevations.No significant signal for hepatotoxicity.
Neutropenia Unknown.Mild to moderate neutropenia has been observed but is generally not clinically significant.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided.

Th17_Pathway Th17 Signaling Pathway and Therapeutic Intervention Points cluster_T_Cell Naive T-Cell cluster_Th17_Cell Th17 Cell Differentiation & Function cluster_Target_Cell Target Cell (e.g., Keratinocyte) TGF-β TGF-β Naive_T_Cell Naive CD4+ T-Cell TGF-β->Naive_T_Cell IL-6 IL-6 IL-6->Naive_T_Cell STAT3 STAT3 Naive_T_Cell->STAT3 Activates RORg RORγt IL-17_Gene IL-17 Gene Transcription RORg->IL-17_Gene Drives STAT3->RORg Induces Th17_Cell Th17 Cell IL-17A_Cytokine IL-17A Th17_Cell->IL-17A_Cytokine Secretes IL-17_Gene->Th17_Cell in IL-17R IL-17 Receptor IL-17A_Cytokine->IL-17R Binds to Inflammation Pro-inflammatory Cytokines & Chemokines IL-17R->Inflammation Signals for This compound This compound (RORγ Antagonist) This compound->RORg Inhibits Secukinumab Secukinumab (Anti-IL-17A mAb) Secukinumab->IL-17A_Cytokine Neutralizes

Caption: Th17 pathway showing upstream (RORγ) and downstream (IL-17A) therapeutic targets.

Preclinical_Safety_Workflow Preclinical Safety Evaluation Workflow for Immunomodulators Start Drug Candidate (e.g., this compound) In_Vitro In Vitro Assays (hERG, Ames, Cytotoxicity) Start->In_Vitro In_Vivo In Vivo Toxicology In_Vitro->In_Vivo Rodent Rodent Studies (e.g., Mouse, Rat) - Acute & Chronic Dosing - Carcinogenicity In_Vivo->Rodent Non_Rodent Non-Rodent Studies (e.g., NHP, Dog) - Dose-ranging - Safety Pharmacology In_Vivo->Non_Rodent Data_Analysis Data Analysis - NOAEL Determination - Toxicokinetics Rodent->Data_Analysis Non_Rodent->Data_Analysis IND IND Submission Data_Analysis->IND

Caption: Standard preclinical workflow for assessing the safety of a new drug candidate.

Experimental Protocols

While specific protocols for this compound are not public, the safety evaluation of novel immunomodulators follows established regulatory guidelines.

Preclinical Toxicology Studies:

  • Objective: To identify potential target organs for toxicity, determine a safe starting dose in humans, and identify parameters for clinical monitoring.

  • Methodology:

    • In Vitro Safety Pharmacology: A core battery of tests is conducted to assess effects on critical functions. This includes hERG channel assays to evaluate proarrhythmic potential and Ames tests for mutagenicity.

    • In Vivo Toxicology: Studies are conducted in at least two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., cynomolgus monkey).

    • Dose Formulation and Administration: The drug is administered via the intended clinical route (e.g., oral gavage for a small molecule). A range of doses is tested, from the anticipated therapeutic dose to a high dose expected to produce toxicity.

    • Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food consumption, and behavior. Regular blood samples are taken for hematology and clinical chemistry analysis.

    • Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined microscopically for pathological changes.

    • Carcinogenicity Studies: Long-term studies (e.g., 2 years in rodents) are conducted to assess the carcinogenic potential, a key step given the concern over thymic lymphomas with the RORγ antagonist class.

Clinical Trial Safety Monitoring (Phase I-III):

  • Objective: To evaluate the safety and tolerability of the drug in humans.

  • Methodology:

    • Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, graded for severity (e.g., using CTCAE), and assessed for their relationship to the study drug.

    • Laboratory Assessments: A panel of laboratory tests (hematology, clinical chemistry, urinalysis) is performed at baseline and regular intervals to monitor for organ toxicity (e.g., liver function tests, renal function).

    • Vital Signs and Physical Examinations: Blood pressure, heart rate, and other vital signs are monitored. Full physical examinations are conducted to identify any drug-related physical changes.

    • Electrocardiograms (ECGs): ECGs are performed to monitor for cardiac effects, such as QT interval prolongation.

    • Special Interest AEs: For immunomodulators like Secukinumab, specific AEs of special interest, such as infections, candidiasis, and IBD, are closely monitored and adjudicated.

Conclusion

The development of oral RORγ antagonists like this compound holds significant promise for the treatment of psoriasis and other autoimmune diseases by targeting a key upstream regulator of inflammation. However, the class has been challenged by safety concerns, notably the preclinical risk of thymic lymphoma and clinical findings of hepatotoxicity in some candidates.

In contrast, Secukinumab, an IL-17A inhibitor, offers a more targeted downstream approach with a well-characterized safety profile established over extensive clinical trials and real-world use. The most common adverse events are manageable infections and mucocutaneous candidiasis, with a known risk of new or exacerbated inflammatory bowel disease.

For researchers and drug developers, the key takeaway is the critical balance between the broad immunomodulatory potential of RORγ antagonism and the requirement for a pristine safety profile. The future success of this compound and similar molecules will depend on demonstrating a clear safety window that can compete with the established efficacy and known risks of downstream biologics like Secukinumab. Further preclinical and early clinical data for this compound are eagerly awaited by the scientific community to make a more direct and definitive safety comparison.

References

Safety Operating Guide

Navigating the Disposal of Retezorogant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research compounds like retezorogant, which is intended for laboratory use only, a comprehensive Safety Data Sheet (SDS) is the primary source for disposal information.[1][2] In the absence of a specific SDS for this compound, the following general procedures, derived from established laboratory safety and waste disposal guidelines, should be followed. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for site-specific requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

General Disposal Procedures for Chemical Waste

The disposal of chemical waste, such as this compound, typically involves a systematic approach to ensure safety and regulatory compliance. The following steps provide a general workflow for managing chemical waste in a laboratory setting.

  • Waste Identification and Segregation:

    • Properly identify and label all waste containers with the chemical name ("this compound") and any known hazards.

    • Segregate chemical waste based on its properties (e.g., halogenated, non-halogenated, corrosive, reactive). Do not mix incompatible waste streams.

  • Container Management:

    • Use appropriate, leak-proof, and clearly labeled containers for waste accumulation.

    • Keep waste containers securely closed when not in use.

  • Disposal Pathway Determination:

    • Consult your institution's EHS guidelines to determine the appropriate disposal pathway for non-hazardous and hazardous chemical waste.

    • Never dispose of chemical waste down the drain unless explicitly permitted by your institution for specific, neutralized, and non-hazardous substances.

  • Arranging for Waste Pickup:

    • Follow your institution's procedures for requesting a chemical waste pickup. This typically involves completing a waste manifest or online request form.

Visualizing the Disposal Workflow

The following diagram illustrates a general decision-making process for the disposal of laboratory chemical waste.

Chemical_Disposal_Workflow start Start: this compound Waste Generated is_sds_available Is a specific SDS available? start->is_sds_available follow_sds Follow SDS Disposal Instructions is_sds_available->follow_sds Yes consult_ehs Consult Institutional EHS Guidelines & Local Regulations is_sds_available->consult_ehs No segregate Segregate and Containerize Properly follow_sds->segregate determine_hazards Determine Waste Characteristics (Hazardous?) consult_ehs->determine_hazards non_hazardous_disposal Dispose as Non-Hazardous Chemical Waste determine_hazards->non_hazardous_disposal No hazardous_disposal Dispose as Hazardous Chemical Waste determine_hazards->hazardous_disposal Yes non_hazardous_disposal->segregate hazardous_disposal->segregate request_pickup Request Waste Pickup segregate->request_pickup end End: Proper Disposal request_pickup->end

Caption: General workflow for laboratory chemical waste disposal decision-making.

Quantitative Data and Experimental Protocols

Currently, there is no publicly available quantitative data regarding the environmental fate or ecotoxicity of this compound. Similarly, specific experimental protocols for its degradation or neutralization have not been published. Researchers should operate under the assumption that the compound may have unknown environmental effects and should take all necessary precautions to prevent its release into the environment.

In the absence of specific data, the principle of "As Low As Reasonably Achievable" (ALARA) should be applied to minimize waste generation. This includes carefully planning experiments to use the minimum amount of the compound necessary and avoiding the preparation of excess solutions.

This guidance is intended to provide a foundational framework for the safe disposal of this compound. Always prioritize your institution's specific protocols and consult with your EHS department for definitive guidance. By adhering to these principles, you contribute to a safer research environment and ensure compliance with environmental regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Retezorogant

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds of unknown toxicity. This guide provides essential, immediate safety and logistical information for handling Retezorogant, a potent research chemical. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Given that the full toxicological profile of this compound is not widely documented, a cautious approach assuming high potency is warranted. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound in its powdered form and in solution.

Operation Required PPE Enhanced Precautions (Recommended)
Handling Powder (Weighing, Aliquoting) - Disposable Nitrile Gloves (double-gloving recommended) - Safety Goggles with Side Shields - Lab Coat- Face Shield - Disposable Gown with Elastic Cuffs - N95 Respirator
Handling Solutions - Disposable Nitrile Gloves - Safety Goggles - Lab Coat- Chemical Splash Goggles - Chemical-Resistant Apron
Waste Disposal - Disposable Nitrile Gloves (double-gloving recommended) - Safety Goggles - Lab Coat- Face Shield - Chemical-Resistant Apron

Operational Plan: From Receipt to Disposal

A structured approach to handling this compound is crucial for safety and research integrity. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receiving Receiving: Verify compound identity and integrity of packaging. storage Storage: Store in a designated, labeled, and well-ventilated area according to supplier recommendations. receiving->storage weighing Weighing: Handle powder in a chemical fume hood or glove box. Use anti-static measures. storage->weighing dissolving Solution Preparation: Dissolve in a fume hood. Add solvent to the powder slowly. weighing->dissolving experiment Experimentation: Conduct all experimental procedures within a fume hood. dissolving->experiment waste_collection Waste Collection: Collect all contaminated materials (gloves, tips, vials) in a dedicated, labeled hazardous waste container. experiment->waste_collection decontamination Decontamination: Clean all work surfaces and equipment with an appropriate solvent. waste_collection->decontamination disposal Disposal: Dispose of hazardous waste according to institutional and local regulations. decontamination->disposal cluster_pathway RORγ Signaling Pathway RORg RORγ Coactivators Co-activators RORg->Coactivators recruits RORE ROR Response Element (RORE) on DNA Coactivators->RORE binds to Transcription Gene Transcription (e.g., IL-17) RORE->Transcription initiates This compound This compound This compound->RORg binds and inhibits cluster_spill This compound Spill Response spill Spill Occurs alert Alert others in the area. spill->alert evacuate Evacuate the immediate area if necessary. alert->evacuate ppe Don appropriate PPE (double gloves, respirator, etc.). evacuate->ppe contain Contain the spill with absorbent pads (for liquids) or by gently covering with damp paper towels (for powders). ppe->contain clean Clean the spill area with an appropriate solvent, working from the outside in. contain->clean collect Collect all contaminated materials in a hazardous waste container. clean->collect report Report the spill to your supervisor and EHS. collect->report

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.